Product packaging for Graphite(Cat. No.:CAS No. 16291-96-6)

Graphite

Cat. No.: B3419964
CAS No.: 16291-96-6
M. Wt: 12.011 g/mol
InChI Key: OKTJSMMVPCPJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Graphite, an allotrope of carbon characterized by its layered structure of sp2-hybridized carbon atoms, is a critical material for advanced scientific research. Its exceptional properties, including high electrical and thermal conductivity, chemical stability, and mechanical strength, make it indispensable across a spectrum of experimental applications. In the field of energy storage , this compound is the dominant anode material in lithium-ion batteries (LIBs) due to its low lithiation/delithiation potential and high theoretical specific capacity of 372 mAh g⁻¹ . Research continues to elucidate the complex staging mechanism of lithium-graphite intercalation compounds (Li-GICs) to enhance battery performance and longevity . Concurrently, this compound and its derivatives, such as functionalized expanded this compound, are pivotal in developing next-generation supercapacitors, where they contribute to high power density, rapid charge-discharge rates, and excellent cycle stability . Beyond electrochemistry, this compound serves as a key structural component and neutron moderator in both existing and next-generation nuclear reactor designs, such as molten-salt and high-temperature gas reactors . Recent studies focus on understanding irradiation-induced swelling and densification, with findings linking the material's pore size distribution and fractal dimensions to its lifespan under radiation . Furthermore, in materials science , this compound acts as a foundational component for synthesizing graphene and is used as a reinforcing agent in composite materials. When combined with polymers like polyaniline (PANI), this compound composites can achieve significantly enhanced thermal and electrical conductivity, opening avenues for thermoelectric and advanced structural applications . This product is supplied as high-purity, natural this compound and is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C B3419964 Graphite CAS No. 16291-96-6

Properties

IUPAC Name

carbon
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTJSMMVPCPJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C
Record name VEGETABLE CARBON
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

64365-11-3 (activated), 16291-96-6 (Parent)
Record name Charcoal, activated [USP]
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Record name Activated charcoal
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DSSTOX Substance ID

DTXSID9027651, DTXSID2049634, DTXSID10905072, DTXSID501029268, DTXSID801019028
Record name Carbon
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Record name Graphite
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Record name Diamond
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Record name Graphene
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Record name Activated charcoal
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Molecular Weight

12.011 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Black, odourless powder, Black powder or crystals; [Sax], BLACK POWDER OR SOLID IN VARIOUS FORMS. ODOURLESS WHEN PURE., Black grains that have been treated to improve absorptive ability., Steel gray to black, greasy feeling, odorless solid.
Record name Carbon
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Record name VEGETABLE CARBON
Source EU Food Improvement Agents
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Record name Carbon
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Record name CARBON
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Record name GRAPHITE (SYNTHETIC)
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Record name Graphite (synthetic)
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Boiling Point

Sublimes at 3642 °C; triple point (graphite-liquid-gas), 4492 °C at a pressure of 101.325 kPa, >4000 °C, Sublimes
Record name CARBON
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Record name CARBON
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Record name Graphite (synthetic)
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Solubility

Insoluble in water and organic solvents, Insoluble in organic solvents, Activated carbon is generally considered to exhibit low affinity for water., Insoluble in water, INSOL IN WATER OR OTHER KNOWN SOLVENTS, Solubility in water: none, Insoluble
Record name VEGETABLE CARBON
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Record name ACTIVATED CHARCOAL
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Record name CARBON
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Record name Graphite (synthetic)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0307.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.08 to 0.5, Properties of U.S. Activated Carbon [Table#3777], The apparent density of beech charcoal is 0.45 g/mL and that of pine charcoal is 0.28 g/mL; the density of pore-free charcoal ranges between 1.38 and 1.46 g/mL, depending on the kind of wood; the porosity of beech charcoal is ca 70%; the bulk density of charcoal, which depends on the kind of wood and the size of the pieces, ranges from 180 to 220 kg/cu m; the heating value ranges between 29 and 33 kJ/g, Relative density (water = 1): 1.8-3.51, 1.5-1.8
Record name ACTIVATED CHARCOAL
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Record name CARBON
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Record name CARBON
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Record name Graphite (synthetic)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0307.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

1 mm Hg at 3586 °C, 0 mmHg (approx)
Record name CARBON
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Graphite (synthetic)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0307.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Concns of individual polynuclear aromatic hydrocarbons (eg, anthracene, benzacridines, benzofluoranthenes, benzopyrenes, pyrene, etc) can range from <0.5 to 432 mg/kg /Carbon blacks/, Traces of Fe, SiO2, etc
Record name CARBON
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Color/Form

FINE BLACK POWDER, Black porous soild, course granules or powder, Steel gray to black greasy feeling solid.

CAS No.

7440-44-0, 7782-42-5, 7782-40-3, 16291-96-6, 64365-11-3, 1034343-98-0
Record name Carbon
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Melting Point

Melting point equals greater than 3500 °C, MW: 760.642 Yellow needles of plates. MP: >280 °C. Soluble in organic solvents /Fullerene-60/, MW: 840.749. Red-brown solid. MP: >280 °C. Soluble in benzene, toluene /Fullerene-70/, >3500 °C, 6602 °F (Sublimes)
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Record name Graphite (synthetic)
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Sophisticated Synthesis and Preparation Methodologies for Advanced Graphite Materials

Chemical Vapor Deposition (CVD) Techniques for Graphite (B72142) Films and Nanostructures

CVD is a widely used bottom-up approach for depositing thin films by means of chemical reactions among vapor-phase precursors on a substrate surface. nih.govwikipedia.org This technique is highly adaptable and allows for the precise deposition of materials with excellent conformality and nanostructure control. mdpi.com For this compound, CVD on metal substrates has demonstrated promising results for producing large-area, high-quality films. nih.govcsic.es

Different types of CVD systems exist, including hot-wall CVD, cold-wall CVD, and plasma-enhanced CVD (PECVD). nih.gov Hot-wall CVD heats the entire reaction chamber, while cold-wall CVD directly heats the substrate. nih.gov PECVD utilizes plasma to generate reactive species at lower temperatures, offering better control over nanostructure and faster growth rates. nih.gov

Catalytic Growth Mechanisms on Substrates

The growth of this compound films via CVD often relies on catalytic metal substrates, such as copper (Cu), nickel (Ni), palladium (Pd), ruthenium (Ru), and iridium (Ir). csic.esijert.org The choice of catalyst significantly influences the properties of the resulting this compound films, including their quality, continuity, and layer distribution. csic.esijert.org Different catalytic activities and carbon solubilities in the metal substrates lead to distinct growth mechanisms. csic.esijert.org

On substrates with low carbon solubility, such as copper, graphene growth primarily occurs on the surface. nih.govcsic.es Hydrocarbon precursors catalytically decompose on the metal surface, and the resulting carbon atoms are adsorbed to form the this compound film. nih.gov Surface diffusion of carbon atoms is a key process in this mechanism. nih.govcsic.es For metals with high carbon solubility, like nickel, carbon atoms diffuse into the bulk of the substrate and precipitate to the surface during the cooling stage, leading to this compound growth. nih.govcsic.es Fast cooling is often recommended with high carbon solubility substrates to minimize the formation of multi-layer graphene. nih.gov

The catalytic decomposition of hydrocarbon precursors on the metal surface is a critical step that lowers the activation energy for the reaction. csic.es While thermal systems primarily rely on this catalytic behavior, plasma-assisted CVD can activate and decompose gases before they reach the substrate, although surface diffusion remains thermally mediated and crucial for growth kinetics. csic.es

Control over Layer Stacking and Orientation

Controlling the number of layers and their stacking orientation is crucial for tailoring the properties of CVD-grown this compound. On catalytic metal surfaces, the growth mechanism plays a significant role in determining the number of layers. For instance, on copper, the low solubility of carbon generally favors the growth of single-layer graphene due to the surface adsorption mechanism. nih.govcsic.es However, achieving uniform thickness and controlling the number of layers can be influenced by various parameters. ijert.org

Factors such as the concentration of the hydrocarbon precursor and the cooling rate of the substrate during the growth process can significantly impact the thickness uniformity. ijert.org For example, a fast cooling rate after growth on high carbon solubility substrates like nickel can suppress the formation of multiple layers. nih.govacsmaterial.com The vapor pressure of the substrate can also influence the growth rate and the orientation of the this compound grains. ijert.org

Research efforts are focused on controlling domain size, the number of layers, and the density of grain boundaries to produce high-quality, large-area CVD graphene on catalytic metal substrates. csic.es

Precursor Chemistry and Reaction Kinetics in CVD

The choice of hydrocarbon feedstock is a critical parameter in the CVD growth of this compound. nih.gov Methane (B114726) (CH4) is one of the most widely used precursors, often mixed with hydrogen (H2). nih.govijert.org Other hydrocarbon sources can also be employed. ijert.org

The concentration of the hydrocarbon precursor, expressed in terms of flow rate or partial pressure, directly affects the growth kinetics and thermodynamics, influencing the nucleation density and the size of the this compound domains. nih.gov The partial pressure of hydrogen is also a critical experimental parameter that can affect the morphology and thickness of the resulting film. acs.org

The decomposition of hydrocarbon precursors in the CVD reactor is a complex process involving various possible chain reactions. nih.gov For example, methane can react via pyrolysis or chain reactions in the gas phase, even without a catalyst, if the temperature is sufficiently high. nih.gov On catalytic surfaces, the decomposition is facilitated. nih.gov Studies investigating the reaction kinetics, such as those combining first-principles calculations and kinetic Monte Carlo simulations, help to understand the atomistic mechanisms involved in CVD growth. acs.org These studies can reveal the dominant surface species and their role in the growth process, particularly the influence of hydrogen adatoms on graphene edge configurations. acs.org

Exfoliation and Delamination Strategies for this compound Monolayers and Few-Layer Systems

Exfoliation and delamination techniques are top-down approaches used to separate individual graphene layers or few-layer this compound sheets from bulk this compound. csic.es These methods are crucial for producing two-dimensional this compound materials in large quantities. nih.govresearchgate.net

Liquid-Phase Exfoliation Mechanisms and Optimization

Liquid-phase exfoliation (LPE) is a widely adopted method for producing graphene and other 2D materials in large quantities due to its balance between quality and cost. nih.govresearchgate.net This technique involves dispersing bulk this compound in a solvent and applying external forces to overcome the van der Waals forces holding the layers together. researchgate.netmdpi.com Sonication and high-shear mixing are common techniques used to provide the necessary energy for exfoliation. mdpi.comdiva-portal.org

The mechanism of ultrasonic LPE involves distinct stages. Initially, sonication causes the rupture of large this compound flakes and the formation of kink band striations on their surfaces. nih.govacs.org Subsequently, cracks form along these striations, and solvent molecules intercalate between the layers. nih.govacs.org This intercalation, combined with the mechanical forces, leads to the unzipping and peeling off of thin this compound strips, which are then exfoliated into graphene flakes. nih.govacs.org

The choice of solvent is critical for efficient LPE, as the interaction between the solvent and this compound layers influences the exfoliation efficiency and the quality of the resulting graphene. researchgate.netmdpi.com Solvents need to have a surface energy that can overcome the van der Waals forces between layers. researchgate.net A surface tension of approximately 41 mJ m−2 is considered necessary for this purpose. researchgate.net Common organic solvents used include N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). mdpi.com The presence of polymer stabilizers or surfactants in the solvent can also help to stabilize the exfoliated graphene flakes and prevent their re-agglomeration. mdpi.comdiva-portal.org

Optimization of LPE involves investigating parameters such as the starting this compound concentration, sonication time, and centrifugation rate, as these factors influence the concentration, lateral size, and thickness of the exfoliated graphene flakes. mdpi.com

Electrochemical Intercalation-Driven Exfoliation

Electrochemical exfoliation is an attractive method for producing graphene from this compound, offering advantages such as lower cost for mass production and the avoidance of harsh chemicals compared to some traditional methods. bohrium.com This technique utilizes an electromotive force to drive ions between the this compound layers, forming this compound intercalation compounds (GICs). bohrium.comchinesechemsoc.org The intercalation of ions weakens the interlayer forces, facilitating subsequent exfoliation. rsc.org

Electrochemical exfoliation setups typically involve a this compound working electrode and a counter electrode immersed in an electrolyte. bohrium.com The mechanism depends on whether an anodic or cathodic potential is applied. bohrium.com Anodic oxidation is commonly used and allows for the high-yield production of electrochemically exfoliated graphene oxide (EGO) in various electrolytes, including acidic and salt solutions. chinesechemsoc.orgrsc.orgresearchgate.net The ions driven into the interlayer space play a key role in this process. rsc.orgresearchgate.net

Following chemical intercalation, a mesoscale mechanical exfoliation process occurs, which is crucial for achieving high yields. rsc.orgresearchgate.net Studies using techniques like Raman spectroscopy can monitor the intercalation and oxidation processes in situ. rsc.orgresearchgate.net

Mechanical Exfoliation Research and Scalability

Mechanical exfoliation is a top-down approach that involves using mechanical force to overcome the van der Waals forces holding together the layers in bulk this compound, thereby producing thinner this compound flakes, including single-layer graphene. This method is conceptually simple and can yield high-quality material with minimal defects. rsc.orgresearchgate.net The fundamental mechanical mechanism involves generating either a shear force or a normal force to separate the layers. rsc.orgnuaa.edu.cn Applying normal force can peel layers apart, similar to the micromechanical cleavage technique using adhesive tape. rsc.org Lateral force can also promote relative motion between layers due to this compound's self-lubricating ability. rsc.org

Recent research has focused on improving the scalability and efficiency of mechanical exfoliation techniques. Sonication-assisted liquid-phase exfoliation (LPE) has emerged as a promising route for large-scale production at potentially low costs. rsc.orgmdpi.com This method disperses this compound powder in specific organic solvents or aqueous solutions followed by sonication and centrifugation. rsc.orgmdpi.com Sonication induces cavitation, generating tensile stress that exfoliates the this compound layers. mdpi.com High shear force mixing is another LPE technique that utilizes the narrow clearance between a rotor and stator to generate shear forces, separating this compound sheets laterally. mdpi.com

While sonication-based methods have made large-scale production possible, concerns about defects introduced by cavitation have been raised. rsc.org Researchers are exploring ways to optimize exfoliation techniques to achieve high-quality graphene efficiently by tailoring the mechanical forces involved. rsc.orgnuaa.edu.cn Combining mechanical exfoliation with chemical modification, such as ball milling in the presence of aryl diazonium salt, has shown promise for producing surface-functionalized graphene with a low quantity of structural defects and potential for scalability due to the use of industrially compatible techniques. researchgate.net

The scalability of mechanical exfoliation remains a key area of research. While laboratory-scale methods like the "Scotch tape" method are effective for producing small quantities of high-quality material, translating these to industrial volumes requires different approaches like sonication or high-shear mixing. rsc.orgmdpi.com Continuous processes and optimization of parameters like solvent choice, sonication power, and exfoliation time are crucial for improving yield and reducing production costs for widespread application. frontiersin.org

Pyrolysis and Carbonization Processes for this compound Synthesis

Pyrolysis and carbonization are thermal decomposition processes widely used to synthesize various carbon materials, including synthetic this compound. These processes involve heating organic precursors in an inert atmosphere to high temperatures, leading to the removal of non-carbon elements and the formation of a carbonaceous residue. oup.commdpi.com Carbonization typically occurs between 800°C and 2000°C, while further heating in the range of 2000-3000°C is referred to as graphitization, where a more ordered, this compound-like structure develops. oup.com

The synthesis of pyrolytic this compound, a highly oriented form of this compound, often involves chemical vapor deposition (CVD) of high-purity hydrocarbon gases onto a heated substrate at temperatures between 1800°C and 2000°C. cfccarbon.com Another approach involves the pyrolysis and carbonization of polymers or the liquid-phase carbonization of mesophase pitch, followed by high-temperature heat treatment. cfccarbon.com

Precursor Engineering for Graphitic Microstructures

The choice and engineering of precursor materials play a critical role in determining the microstructure and properties of the resulting graphitic carbon. Different precursors undergo distinct decomposition pathways and structural rearrangements during pyrolysis and carbonization, influencing the degree of graphitization, porosity, and morphology of the final product. mdpi.commdpi.com

For instance, using polymers as raw materials can yield pyrolytic this compound through high-temperature treatment. cfccarbon.com Biomass-derived carbons, often categorized as hard carbons, can be obtained through carbonization of renewable sources like wood or banana peels. researchgate.net The morphological and structural properties of these biomass-derived carbons can be tuned for specific applications, such as battery anodes. researchgate.net

Precursor engineering can also involve incorporating additives or modifying the precursor structure to promote graphitization or create desired microstructures. For example, controlled oxidation of precursors using O₂ or H₂O₂ can introduce oxygen functional groups that alter pyrolysis pathways, promoting crosslinking and increasing pseudo-graphitic domains. mdpi.com The design of lattice-matching nanoparticle-enhanced precursor powder has been proposed to allow uniform nucleation and equiaxed crystal growth during solidification in ultrafast synthesis techniques, which could be relevant for controlled graphitic structure formation. escholarship.org

Temperature and Pressure Influence on Graphitization Degree

Temperature and pressure are critical parameters that significantly influence the degree of graphitization during the pyrolysis and carbonization processes. Higher temperatures generally favor the formation of a more ordered graphitic structure by providing the necessary thermal energy for the rearrangement of carbon atoms into the hexagonal lattice. oup.com

Carbonization typically occurs in a temperature range where volatile components are released, leaving behind a carbon-rich char. Subsequent heating to higher temperatures (graphitization) promotes the stacking of these carbon layers and the development of long-range order characteristic of this compound. oup.com Precise control of carbonization temperatures (e.g., 800–1600 °C) and heating rates can enable tailored graphitization degrees and the formation of pseudo-graphitic domains. mdpi.com Extremely high temperatures (e.g., 1600 °C to 2400 °C) in an inert atmosphere are used in some carbonization processes to produce non-graphite carbon powders. mdpi.com

Pressure can also play a role, particularly in processes like the synthesis of cubic boron nitride (c-BN), which is analogous to diamond and prepared similarly to synthetic diamond from this compound under high pressure and temperature. wikipedia.org While direct pressure-induced graphitization of amorphous carbon is less common than thermal graphitization, pressure can influence the densification and structural ordering during carbonization and subsequent heat treatments.

The interplay between temperature, pressure, and heating rate dictates the final crystalline structure, crystallite size, and defect concentration in the synthesized this compound material. Optimizing these parameters is crucial for achieving the desired level of graphitization and material properties for specific applications.

Top-Down and Bottom-Up Approaches in this compound Nanomaterial Fabrication

The fabrication of this compound nanomaterials, such as graphene and this compound quantum dots (GQDs), employs both top-down and bottom-up strategies. chalmers.seresearchgate.netnih.gov These approaches represent two fundamental philosophies in nanotechnology: top-down methods start with a bulk material and reduce its size, while bottom-up methods build nanostructures from atoms or molecules. nih.govslideshare.netquora.com

Top-down approaches for this compound nanomaterials typically involve the exfoliation of bulk this compound. Mechanical exfoliation, as discussed earlier, falls under this category. researchgate.netquora.com Other top-down methods include chemical oxidation followed by reduction (like the modified Hummers method to produce graphene oxide which can then be reduced to reduced graphene oxide), electrochemical exfoliation, and liquid-phase exfoliation assisted by sonication or shear mixing. frontiersin.orgchalmers.seresearchgate.net While top-down methods are often simpler and more scalable for producing large quantities, they can sometimes introduce structural defects and result in a wider distribution of lateral flake sizes. rsc.orgchalmers.se

Bottom-up approaches, on the other hand, involve the synthesis of graphitic structures from smaller molecular precursors. These methods offer better control over the size, shape, and structure of the resulting nanomaterials, often leading to more homogeneous structures with fewer defects. quora.com Examples of bottom-up techniques for carbon nanomaterials include chemical vapor deposition (CVD), molecular carbonization, and microwave-assisted methods. chalmers.sequora.com CVD, for instance, can be used to deposit thin films of pyrolytic this compound or synthesize graphene directly on a substrate by the decomposition of hydrocarbon gases at high temperatures. cfccarbon.comresearchgate.net Molecular carbonization involves the controlled thermal decomposition of specific organic molecules to form graphitic structures. chalmers.se

Hybrid approaches that combine aspects of both top-down and bottom-up methods are also utilized to leverage the advantages of each. nih.gov For example, a top-down exfoliation method might be followed by a bottom-up growth process to repair defects or modify the surface of the exfoliated material.

Post-Synthesis Treatment Methodologies for Structural Refinement

Post-synthesis treatments are crucial steps employed after the initial synthesis of this compound materials to refine their structural properties, improve purity, enhance crystallinity, or modify their surface characteristics. These treatments can significantly impact the material's performance in various applications. ethz.ch

One common post-synthesis treatment involves high-temperature annealing, particularly for carbon materials synthesized through pyrolysis or other methods that result in a less ordered structure. Heating the material to graphitization temperatures (above 2000°C) in an inert atmosphere promotes the rearrangement of carbon atoms and the growth of larger, more ordered graphitic domains, reducing defects and improving crystallinity. oup.com

Chemical treatments can also be used for structural refinement or surface modification. Acid treatments, for example, can help remove impurities or residual metal catalysts from the synthesis process. Surface functionalization can be achieved through chemical reactions to tailor the material's interaction with other substances or improve its dispersibility. For instance, thermal reduction can restore the π-conjugated structure of graphene platelets obtained through mechanical exfoliation and chemical modification. researchgate.net

Mechanical methods, such as ball milling, can sometimes be used as a post-synthesis treatment to reduce particle size or modify morphology, although care must be taken to avoid introducing excessive defects. researchgate.net

Advanced Structural Characterization Techniques and Research in Graphite

High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy (STEM) for Atomic-Scale Analysis

High-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM) are powerful techniques that enable the direct imaging of the atomic structure of materials. cambridge.org In both methods, a high-energy electron beam is transmitted through an ultrathin sample. In TEM, a broad beam illuminates the area of interest to form an image, while in STEM, the beam is focused to an angstrom-scale spot and scanned across the sample. cambridge.org These techniques are instrumental in studying the structure of graphite (B72142) from the micrometer scale down to the atomic level, revealing details about grain structures, stacking sequences, and atomic defects. cambridge.org

HRTEM allows for the direct visualization of the layered structure of this compound, enabling precise measurement of the interlayer spacing (d-spacing). Studies have shown that the interlayer spacing can vary depending on the degree of graphitization. For instance, in carbon materials produced by calcination at different temperatures, the average interlayer spacing was observed to decrease with increasing temperature, indicating a more ordered graphitic structure. researchgate.net In one study, the interlayer spacing decreased from approximately 0.55 nm in a sample treated at 700°C to about 0.34 nm in a sample treated at 1000°C, which is close to the ideal d-spacing of this compound (0.335 nm). researchgate.net

A significant focus of HRTEM studies on this compound is the characterization of stacking faults, which are deviations from the perfect AB Bernal stacking sequence. acs.orgnih.govsemanticscholar.organdrewbriggs.org Rotational stacking faults, where graphene layers are misoriented with respect to each other, are commonly observed and give rise to Moiré patterns in HRTEM images. acs.orgnih.govsemanticscholar.organdrewbriggs.org Aberration-corrected HRTEM, particularly at lower accelerating voltages like 80 kV to minimize beam damage, has been effectively used to directly image the atomic structure of few-layer graphene and characterize these rotational stacking faults. acs.orgnih.govsemanticscholar.organdrewbriggs.org By analyzing the images in the frequency domain using Fourier transforms, researchers can reconstruct the lattice of each individual graphene sheet and determine their relative orientations. acs.orgnih.govsemanticscholar.org This has provided direct evidence that the stacking in few-layer graphene is not always the ideal AB Bernal stacking. acs.orgnih.govsemanticscholar.org

Interlayer Spacing in 3D Foam-like Carbon (3DFC) at Different Calcination Temperatures researchgate.net
SampleCalcination Temperature (°C)Average Interlayer Spacing (nm)Structural Observation
3DFC-700700≈0.55Disordered pattern with localized short-range ordering
3DFC-800800≈0.41More defined layers with longer-range order
3DFC-10001000≈0.34Well-defined layers with long-range order stacking

Lattice defects, such as vacancies and dislocations, significantly influence the properties of graphene and this compound. nih.gov HRTEM and STEM are primary tools for the direct observation and characterization of these defects at the atomic scale. cambridge.orgmanchester.ac.uk While HRTEM is effective for studying defects, the complexity of the technique and the potential for electron beam-induced damage can be limitations. manchester.ac.uk

Grain boundaries, which are interfaces between crystallites of different orientations, are another crucial type of defect in polycrystalline this compound. nanotechnology.huaps.orgresearchgate.net Atomic-resolution STEM imaging has been used to reveal the intricate atomic arrangements at grain boundaries. cambridge.org Studies have shown that grain boundaries in this compound can consist of a series of dislocations, often forming periodic structures. nanotechnology.huaps.org A common structural motif found at grain boundaries is the presence of non-hexagonal rings, such as pentagons and heptagons, which accommodate the misorientation between the adjacent grains. cambridge.orgresearchgate.net For example, a grain boundary with a 27° relative rotation between grains was shown to be composed of a repeating pattern of pentagons, heptagons, and hexagons. cambridge.org Scanning tunneling microscopy (STM), a related technique, has also been used to investigate grain boundaries in highly oriented pyrolytic this compound (HOPG), revealing periodic superstructures along the boundaries. nanotechnology.huaps.org

Selected area electron diffraction (SAED) is a powerful technique performed in a TEM to determine the crystallographic orientation of a material. wikipedia.orgdbpedia.org When a parallel electron beam passes through a crystalline sample, it is diffracted by the atomic planes, producing a diffraction pattern that is characteristic of the crystal structure and orientation. wikipedia.orgdbpedia.orgcaltech.edu

For a single crystal of graphene or this compound oriented with its c-axis parallel to the electron beam, the SAED pattern exhibits a hexagonal arrangement of diffraction spots. researchgate.netresearchgate.net The positions and intensities of these spots provide information about the lattice parameters. wikipedia.orgdbpedia.org In the case of polycrystalline samples or samples with multiple randomly oriented crystallites, the diffraction spots from all the different orientations superimpose to form a pattern of concentric rings. researchgate.net

SAED is particularly useful for studying the relative orientation of layers in multilayer graphene. For instance, in twisted bilayer graphene, the SAED pattern will show two superimposed hexagonal patterns, with a rotation angle between them that corresponds to the twist angle between the two layers. researchgate.net This technique has been used to analyze the distribution of twist angles in CVD-grown bilayer graphene. researchgate.net The analysis of SAED patterns, often with the aid of software like ImageJ, allows for the calculation of d-spacing and the indexing of Miller indices (hkl) for the diffraction spots. youtube.com

Advanced X-ray Diffraction (XRD) and Neutron Diffraction Studies on this compound Structures

X-ray diffraction (XRD) and neutron diffraction are indispensable, non-destructive techniques for characterizing the crystal structure of materials. scilit.com In XRD, a beam of X-rays is directed at a sample, and the resulting diffraction pattern provides information about the atomic arrangement, including the identification of crystalline phases, determination of lattice parameters, and analysis of microstructural features like crystallite size and strain. scilit.comresearchgate.net Neutron diffraction is a complementary technique that is particularly sensitive to light elements and can provide detailed information on atomic positions and bonding. aps.orgaps.org

XRD is widely used for the quantitative analysis of the degree of graphitization and the preferred orientation of crystallites in graphitic materials. malvernpanalytical.com The degree of graphitization can be assessed by analyzing the position and width of the (002) diffraction peak. A sharper and more intense peak closer to the ideal position indicates a higher degree of crystallinity.

Preferred orientation, or texture, describes the non-random orientation of crystallites in a polycrystalline material. malvernpanalytical.comresearchgate.net In many applications, such as this compound electrodes for batteries, the orientation of the this compound particles can significantly impact performance. researchgate.net XRD-based methods, such as pole figure measurements, are used to quantify the preferred orientation. wordpress.comyoutube.comresearchgate.net A simpler method to estimate the preferred orientation is to analyze the intensity ratio of different diffraction peaks. For example, the ratio of the intensities of the (110) and (004) peaks can be used to compare the degree of preferred orientation along the c-axis in different samples. malvernpanalytical.com

Rietveld refinement is a powerful method for analyzing the entire XRD pattern, allowing for the quantitative phase analysis of multiphase materials and the refinement of crystal structure parameters. jst.go.jpresearchgate.netcambridge.orgcrystalimpact.com This technique has been successfully applied to quantify the amounts of different graphitic phases, such as regular hexagonal (2H) and rhombohedral (3R) this compound, in natural this compound samples. researchgate.net In one study, Rietveld refinement of XRD data from a ductile cast iron sample was used to quantify the relative amounts of regular this compound and a disordered form known as turbo-stratified this compound. jst.go.jpresearchgate.net

Quantitative Analysis of this compound in a Ductile Cast Iron Sample using XRD and Rietveld Refinement jst.go.jpresearchgate.net
This compound TypeConcentration (%)Mass (%) in Sample
Regular this compound67.8-
TS-Graphite32.21.02
Total Free Carbon-3.17

In-situ diffraction studies, where XRD or neutron diffraction patterns are collected while the sample is subjected to changing conditions such as high pressure, high temperature, or electrochemical processes, provide real-time insights into structural transformations. bohrium.com

High-pressure in-situ XRD studies have been crucial in understanding the phase transformation of this compound to hexagonal diamond (lonsdaleite). aip.orgaps.orgaps.orgnih.gov These studies have shown that the transition begins at pressures around 14-18 GPa at room temperature and is accelerated by increasing temperature. aip.orgaps.orgaps.org In-situ XRD allows for the direct observation of the formation of the new phase and the determination of the pressure-temperature conditions under which it is stable and can be quenched to ambient conditions. aip.org For example, it was found that hexagonal diamond formed at room temperature reverts to this compound upon pressure release, but if heated above 800°C under pressure, it becomes quenchable. aip.org In-situ time-resolved XRD has also been used to study the kinetics of the this compound-to-diamond transformation in the presence of a catalyst. researchgate.net

In-situ neutron diffraction has been employed to study the structural changes in this compound during the electrochemical intercalation of lithium ions, a process central to the functioning of lithium-ion batteries. researchgate.netresearchgate.net These studies can track the formation of different lithium-graphite intercalation compounds (stages) as a function of the state of charge. researchgate.net In-situ neutron diffraction has also been used to investigate the relationship between charge transfer and C-C bond length during the intercalation of sulfuric acid into this compound. aps.orgaps.org

Small-Angle X-ray Scattering (SAXS) for Pore Structure Research

Small-Angle X-ray Scattering (SAXS) is a powerful, non-invasive analytical technique used to obtain statistically representative microstructural information about a material's nanoscale features. rsc.org It is particularly effective for characterizing both open and closed porosity within carbonaceous materials like this compound. researchgate.net The technique works by analyzing the elastic scattering of X-rays at very small angles (typically 0.1° to 5°), which provides information on electron density fluctuations over length scales from a few nanometers to several hundred. youtube.com For porous materials, the scattering contrast arises from the difference in electron density between the solid carbon matrix and the empty pores.

The application of SAXS to this compound and other carbons allows for the determination of several key parameters related to pore structure:

Pore Size and Shape: Information about the average size, shape, and distribution of pores can be extracted from the scattering pattern. researchgate.net For instance, studies on carbon fibers have used SAXS to identify elongated, ellipsoidal pores with dimensions in the nanometer range. researchgate.net

Porosity: The technique can quantify the total volume fraction of pores within the material. researchgate.net

Specific Surface Area: The total surface area of the pores per unit mass of the material can be calculated from the scattering data. rsc.org

Pore Development: SAXS can be used to monitor the evolution of pore structures during processes like carbonization and activation, revealing how pore sizes and volumes change with heat treatment. strath.ac.uknih.govmdpi.com Research on lignin-based carbons, for example, has shown that pore sizes increase from approximately 0.5 nm to 2 nm as heat treatment temperature rises. mdpi.com

SAXS is advantageous because it can probe a wide range of pore sizes in a single experiment and does not require sample intrusion, unlike methods such as mercury porosimetry or gas adsorption. researchgate.netstrath.ac.uk It provides a comprehensive, volume-averaged view of the material's internal pore network, which is crucial for understanding its performance in applications like batteries, supercapacitors, and filtration. mdpi.com

Raman Spectroscopy for Investigating Lattice Vibrations and Defect States in this compound

Raman spectroscopy is a versatile and widely used non-destructive technique for the characterization of carbon materials. It provides detailed information about the vibrational modes of the crystal lattice, which are sensitive to the material's structure, symmetry, defects, and electronic properties. royalsocietypublishing.orgresearchgate.net The Raman spectrum of this compound is dominated by a few key features, most notably the G-band and the 2D-band, with the appearance of others like the D-band and D'-band being highly dependent on the presence of structural disorder. thermofisher.com

The primary Raman-active mode in pristine, crystalline this compound is the G-band, which arises from the in-plane, bond-stretching motion of sp²-hybridized carbon atoms (E₂g symmetry) and appears around 1582 cm⁻¹. thermofisher.commdpi.com Other features in the spectrum are often activated by a double-resonance process, where an electron is excited, scattered by a phonon, and then scattered again by a defect or another phonon before recombining. researchgate.netfu-berlin.de This mechanism is responsible for the appearance of the prominent disorder-induced D-band and the strong second-order 2D-band. researchgate.net

D-Band and G-Band Analysis for Defect Quantification and Graphitization Degree

The D-band and G-band are the two most analyzed peaks in the Raman spectrum of graphitic materials for assessing structural quality.

G-Band (~1582 cm⁻¹): As the primary in-plane vibrational mode, the G-band is characteristic of the graphitic lattice. thermofisher.com Its intensity is generally uniform across a sample, and its sharpness (narrow full width at half maximum, FWHM) is indicative of a high degree of crystallinity. youtube.com

D-Band (~1350 cm⁻¹): This band, often called the "disorder" or "defect" band, originates from a breathing mode of six-atom rings and requires a defect for its activation via an intervalley double-resonance process. royalsocietypublishing.orgthermofisher.com It is absent in perfect, infinite this compound crystals but becomes prominent in the presence of defects such as vacancies, grain boundaries, edges, or sp³-hybridized carbon atoms. royalsocietypublishing.orgarxiv.org

The intensity ratio of the D-band to the G-band (I(D)/I(G)) is a widely accepted parameter for quantifying the degree of disorder or the density of defects in graphitic materials. royalsocietypublishing.orgresearchgate.net A higher I(D)/I(G) ratio generally corresponds to a greater concentration of defects. researchgate.net This ratio is also used to assess the degree of graphitization, with lower values indicating a more ordered, crystalline structure. researchgate.net

Furthermore, the intensity ratio of the D-band to another defect-activated peak, the D'-band (~1620 cm⁻¹), can provide insights into the nature of the defects. Research has shown that the I(D)/I(D') ratio varies depending on the type of defect present. arxiv.org

Defect TypeTypical I(D)/I(D') Ratio
sp³-type defects~13
Vacancy-like defects~7
Boundary-like defects~3.5
This table presents approximate values for the intensity ratio of the D and D' Raman peaks, which can be used to help identify the dominant type of defect in a graphene or this compound sample. Data sourced from arxiv.org.

2D-Band Deconvolution for Layer Number and Stacking Sequence

The 2D-band (sometimes called the G'-band) is the second-order overtone of the D-band. thermofisher.com It appears at approximately 2700 cm⁻¹ (for 514.5 nm excitation) and is a result of a two-phonon double-resonance process that does not require a defect for its activation. thermofisher.com Consequently, the 2D-band is always present and strong in the Raman spectra of sp² carbons. Its shape, position, and width are highly sensitive to the number of graphene layers stacked together. researchgate.net

This sensitivity allows for the use of 2D-band analysis to determine the layer thickness of graphitic materials:

Monolayer Graphene: The 2D-band is a single, sharp, symmetric Lorentzian peak.

Bilayer Graphene: The band broadens and can be deconvoluted into four distinct Lorentzian components, a result of the splitting of the electronic band structure. researchgate.net

Few-Layer Graphene (3-5 layers): The band continues to evolve, becoming broader and more complex.

Bulk this compound (>10 layers): The 2D-band becomes asymmetric and can be fitted with two main Lorentzian peaks, characteristic of the electronic band structure of bulk this compound. researchgate.net

The intensity ratio of the 2D-band to the G-band (I(2D)/I(G)) also serves as an indicator of layer number. For monolayer graphene, this ratio is typically around 2 or greater, while it decreases significantly for bilayer and few-layer graphene. researchgate.net Therefore, deconvolution and intensity analysis of the 2D-band provide a reliable, non-destructive method for distinguishing between single-layer, few-layer, and bulk graphitic structures.

Resonant Raman Scattering in this compound Systems

Many of the key features in the Raman spectrum of this compound, particularly the D-band and the 2D-band, are governed by a phenomenon known as double-resonant Raman scattering. aps.orgscispace.com This process occurs when not only the incoming or scattered photon matches an electronic transition (a single resonance), but the intermediate excited electron also undergoes a real transition by scattering with a phonon. scispace.com The double-resonance condition provides a much stronger enhancement of the Raman signal compared to single resonances. scispace.com

A critical aspect of the double-resonance process in this compound is its dependence on the excitation laser energy (E_laser). Because this compound has linearly dispersing electronic bands (Dirac cones), the double-resonance condition can be met for a continuous range of phonon wavevectors, which explains why several Raman peaks in this compound are dispersive—their positions shift with changing E_laser. scispace.comnih.govcolab.ws

The key dispersive features include:

D-band: Shifts to higher frequencies with increasing laser energy at a rate of approximately 53 cm⁻¹/eV. royalsocietypublishing.org

2D-band (G'-band): As the overtone of the D-band, it shows a stronger dispersion, shifting at about twice the rate of the D-band (~106 cm⁻¹/eV). royalsocietypublishing.org

D'-band: Exhibits a weaker dispersion of about 10 cm⁻¹/eV. royalsocietypublishing.org

Understanding this double-resonance mechanism was a crucial step in explaining the origin and peculiar energy-dependent behavior of the disorder-induced bands in this compound, resolving long-standing questions in the field. aps.orgnih.govcolab.ws

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Topography and Electronic Mapping

Scanning probe microscopy (SPM) techniques, primarily Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are indispensable tools for visualizing and characterizing surfaces at the nanoscale and atomic level. nih.govtechnologynetworks.com

Scanning Tunneling Microscopy (STM): STM operates by scanning an atomically sharp conductive tip over a conductive sample surface. technologynetworks.comrubiconscience.com.au A bias voltage is applied, and when the tip is brought sufficiently close to the surface (within a few angstroms), electrons quantum mechanically tunnel across the gap, generating a measurable tunneling current. rubiconscience.com.auaip.org By keeping this current constant and recording the tip's vertical movement, a high-resolution map of the surface's electronic density of states is created, which closely corresponds to the surface topography. rubiconscience.com.au STM's main strengths are its exceptional atomic resolution and its ability to probe local electronic properties. technologynetworks.com However, its application is restricted to conductive or semiconductive samples. technologynetworks.com

Atomic Force Microscopy (AFM): AFM utilizes a sharp tip attached to a flexible cantilever to scan the sample surface. technologynetworks.com It measures the minute forces (e.g., van der Waals, electrostatic, capillary) between the tip and the surface atoms. researchgate.net As the tip scans the surface, the cantilever deflects in response to topographical changes. This deflection is precisely measured by a laser beam reflected off the back of the cantilever onto a photodetector. researchgate.net Unlike STM, AFM does not require the sample to be electrically conductive, making it suitable for a much wider range of materials, including insulators. nih.govrubiconscience.com.au It provides high-resolution three-dimensional topographic images. researchgate.net

For this compound, both techniques are used to reveal subtle details of its surface structure, including the arrangement of carbon atoms in the honeycomb lattice and the presence of surface defects. nih.govrsc.org

Nanoscale Morphology and Roughness Studies

AFM is a primary technique for quantifying the nanoscale morphology and surface roughness of this compound. mdpi.com By scanning the surface, AFM generates a 3D topographic map from which various roughness parameters can be calculated, such as the root mean square (RMS) roughness. researchgate.net

Studies on highly oriented pyrolytic this compound (HOPG), a common form of this compound used for research, have shown that pristine, freshly cleaved surfaces are atomically smooth, with RMS roughness values as low as 0.1 nm. researchgate.net AFM can readily detect changes in this morphology due to surface modifications, defects, or the presence of adsorbates. nih.gov For instance, the growth of nanoclusters or the deposition of self-assembled monolayers on a this compound surface leads to a measurable increase in surface roughness and distinct changes in surface morphology, which are clearly visualized and quantified by AFM. mdpi.comresearchgate.net

While STM can also provide morphological information with exceptional resolution, its images are a convolution of both topography and local electronic properties. aip.orgrsc.org AFM, particularly in contact or tapping mode, provides a more direct measurement of the physical topography. technologynetworks.com The ability to characterize surface roughness at the sub-nanometer scale is critical for applications where surface properties, such as friction and adhesion, are paramount. nih.gov

Material/ConditionTechniqueTypical RMS Roughness
Pure/cleaved this compound surfaceAFM0.1 nm
Fully coated with SAM*AFM0.37 nm
Diamond-coated metal alloy substrateAFM5 ± 0.5 nm
Self-Assembled Monolayer. This table shows representative surface roughness values for this compound and related substrates as measured by AFM. Data sourced from mdpi.comresearchgate.net.

Local Electronic Density of States Mapping

The local electronic density of states (LDOS) provides crucial information about the electronic structure of this compound at the atomic level. Scanning tunneling microscopy (STM) and spectroscopy (STS) are powerful techniques for measuring the LDOS of this compound surfaces. Research has shown that near monoatomic step edges, which can be of the zigzag or armchair type, the electronic structure is significantly altered. nih.gov

A notable feature observed in the LDOS near zigzag edges is a distinct peak at negative bias voltages, ranging from -100 to -20 mV. nih.gov This peak is attributed to the "edge state" of this compound, a localized electronic state that is theoretically predicted to exist only at zigzag edges. nih.gov In contrast, such a peak is absent near armchair edges. nih.gov The existence of this edge state is a consequence of the topology of the π-electron network at the zigzag termination. nih.gov

Furthermore, STM studies have revealed the coexistence of and honeycomb superstructures extending 3–4 nanometers from both zigzag and armchair edges. nih.gov Density-functional derived nonorthogonal tight-binding calculations suggest that this coexistence arises from a slight intermingling of the two edge types at the this compound surface. nih.gov The mapping of LDOS is not limited to surface edges; it is also instrumental in characterizing the effects of impurities and defects within the graphene layers, which can significantly modify the local electronic properties. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS) for Chemical State and Bonding Environment Analysis

X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS) are indispensable surface-sensitive techniques for probing the chemical state and bonding environment of carbon atoms in this compound.

XPS provides quantitative elemental composition and detailed chemical state information from the top 5-10 nanometers of a material's surface. rsc.orgresearchgate.net By analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation, the binding energies of core-level electrons can be determined. rsc.org Shifts in these binding energies, known as chemical shifts, provide insights into the oxidation state and local chemical environment of the atoms. rsc.orgresearchgate.net For this compound, analysis of the C 1s peak is fundamental. The characteristic sp² hybridized carbon of the graphitic lattice can be distinguished from sp³ hybridized carbon, which is often associated with defects. researchgate.netresearchgate.net Furthermore, XPS can identify and quantify various oxygen-containing functional groups that may be present on the this compound surface. researchgate.net

EELS, often performed in a transmission electron microscope (TEM), probes the electronic structure by analyzing the energy lost by electrons as they pass through a thin sample. wikipedia.org The core-loss region of the EELS spectrum, specifically the Carbon K-edge, provides information on the unoccupied electronic states. acs.orgmdpi.com The C K-edge spectrum of this compound is characterized by two main features: a sharp peak at around 285 eV, corresponding to transitions from the 1s core level to unoccupied π* states, and a broader structure at higher energies (around 292 eV), corresponding to transitions to unoccupied σ* states. acs.orgrsc.org The presence and intensity of the π* peak are a direct signature of sp² bonding. acs.org

XPS and EELS are powerful tools for investigating the surface chemistry of this compound and the effects of functionalization. XPS can identify and quantify the elements introduced onto the this compound surface and determine their chemical bonding states. researchgate.netacs.org This is crucial for assessing the degree of purification or chemical modification after treatments. researchgate.net For instance, the analysis of C 1s spectra can reveal the formation of new carbon-heteroatom bonds, providing evidence of successful functionalization. researchgate.net

EELS complements XPS by providing information on how functionalization alters the electronic structure. Changes in the fine structure of the Carbon K-edge can indicate modifications to the sp² bonding network. aps.org For example, a reduction in the intensity of the π* peak might suggest a disruption of the graphitic structure due to the attachment of functional groups. aps.org Together, these techniques offer a comprehensive picture of the surface chemistry, enabling researchers to correlate changes in surface composition and bonding with the material's properties. aps.org

Carbon K-edge spectroscopy, utilizing techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) which is a form of XAS, is highly sensitive to the bonding environment of carbon atoms and provides detailed information about the electronic structure of this compound. documentsdelivered.com The spectrum arises from the excitation of a 1s core electron to unoccupied states above the Fermi level. acs.org

In this compound, the C 1s electrons can be excited into the unoccupied π* and σ* bands. documentsdelivered.com The transition to the π* band, which lies perpendicular to the basal plane, and the σ* bands, which are in the plane of the graphene sheets, are distinct features in the Carbon K-edge spectrum. documentsdelivered.com The sharp peak at approximately 285 eV is characteristic of the 1s → π* transition, while the broader features above 291 eV are associated with 1s → σ* transitions. acs.orgrsc.org The orientation dependence of these transitions can be used to determine the orientation of the graphitic planes. By combining NEXAFS with full-field transmission X-ray microscopy, it is possible to map the electronic structure and identify regions with different orientations or the presence of defects. documentsdelivered.com Additional spectral features can indicate the presence of topological defects or doping by impurities. documentsdelivered.com

Table 1: Key Spectroscopic Features in this compound Characterization An interactive data table is available below.

Technique Spectral Region/Feature Information Obtained
XPS C 1s Core Level Elemental composition, chemical state (sp² vs. sp³), presence of functional groups. researchgate.netresearchgate.net
EELS Carbon K-edge (π* peak at ~285 eV) Unoccupied density of states, confirmation of sp² hybridization. acs.orgrsc.org
EELS Carbon K-edge (σ* peak at ~292 eV) Information on the in-plane σ-bonding structure. acs.org
NEXAFS Carbon K-edge Detailed electronic structure, orientation of graphitic planes, presence of defects and dopants. documentsdelivered.com

| STS | dI/dV Spectra near Fermi level | Local electronic density of states, identification of edge states. nih.gov |

Intercalation Chemistry and Functionalization Strategies in Graphite Research

Mechanisms of Intercalation in Graphite (B72142) Intercalation Compounds (GICs)

This compound intercalation compounds (GICs) are formed by the insertion of guest atoms or molecules (intercalants) between the graphene layers of a this compound host. This process, known as intercalation, leads to significant changes in the structural, electronic, and thermal properties of the parent this compound material. The mechanism of intercalation is a complex process governed by thermodynamics, kinetics, and host-guest interactions.

Thermodynamics and Kinetics of Intercalant Uptake

The intercalation of guest species into the this compound lattice is a reversible process driven by a reduction in the Gibbs free energy of the system. The thermodynamics of intercalation can be described by considering the chemical potential of the intercalant in the gas or liquid phase and within the this compound host. For intercalation to occur, the chemical potential of the intercalant outside the this compound must be higher than inside.

The enthalpy of intercalation (ΔH) is typically exothermic for spontaneous intercalation, indicating that the process is energetically favorable. For instance, in the case of lithium intercalation into this compound, the enthalpy is negative and its magnitude decreases as the lithium concentration increases. researchgate.net The entropy of intercalation (ΔS) is influenced by the ordering of the intercalant species within the galleries and changes in the vibrational modes of the this compound lattice. researchgate.net For this compound, the entropy of lithium intercalation is initially large, decreases with increasing lithium concentration, becomes negative, and then exhibits plateaus corresponding to the formation of specific GIC phases. researchgate.net

The kinetics of intercalation, or the rate of intercalant uptake, is influenced by several factors, including the type of this compound, the intercalant species, temperature, and pressure. The process can be broadly divided into several steps: adsorption of the intercalant onto the this compound surface, diffusion into the interlayer galleries, and rearrangement to form ordered structures.

The rate of intercalation can be controlled by either diffusion or interfacial processes. At lower temperatures, the reaction rate often increases with temperature, suggesting a diffusion-controlled mechanism. researchgate.netdtic.mil Conversely, at higher temperatures, the rate may decrease with increasing temperature, indicating an interface-controlled mechanism. researchgate.netdtic.mil The kinetics of intercalation can be very fast, with intercalant dynamics in the two-dimensional this compound galleries occurring at speeds greater than 240 μm/s. acs.orgbohrium.com

A generalized Butler-Volmer equation can be used to describe the electrochemical intercalation reaction, taking into account thermodynamic factors related to the flexible structure of the graphene planes. acs.org This approach unites Cahn-Hilliard and electrochemical kinetics, providing a thermodynamically consistent description of the intercalation reaction at the crystal edge that involves a cooperative opening of the graphene planes. nih.gov

Stage Formation and Intercalant Ordering

A defining characteristic of GICs is the phenomenon of "staging," where intercalant layers are arranged in a periodic fashion along the c-axis of the this compound host. A stage-n GIC is defined as having n graphene layers separating two consecutive intercalant layers. aip.org Stage 1 compounds have alternating layers of graphene and intercalant, while stage 2 compounds have two graphene layers between each intercalant layer, and so on. wikipedia.orgyoutube.com

The formation of distinct stages is a result of the balance between the attractive forces between the intercalant and the graphene layers and the repulsive forces between intercalant species in adjacent layers. The stage number is influenced by the concentration of the intercalant and the reaction conditions. researchgate.net Stage transitions, the process of changing from one stage to another, can be induced by changes in temperature, pressure, or intercalant concentration. acs.orgbohrium.comaps.org

Within the interlayer galleries, the intercalant species often exhibit a high degree of in-plane ordering. This ordering is influenced by the intercalant-intercalant and intercalant-graphite interactions. europhysicsnews.org The arrangement of the intercalant atoms can be commensurate with the this compound lattice, forming superstructures such as (√3 × √3) or (2 × 2) arrangements, or it can be incommensurate. europhysicsnews.org For example, in CsC₂₄, the intercalate layer exhibits positional disorder at higher temperatures but shows orientational epitaxy with the this compound host layer. aps.org

Host-Guest Interactions and Lattice Expansion

The intercalation of guest species into the this compound host is fundamentally driven by charge transfer between the intercalant and the graphene layers. wikipedia.org Intercalants can be either electron donors (e.g., alkali metals) or electron acceptors (e.g., halogens, acids), leading to the formation of n-type or p-type GICs, respectively. This charge transfer significantly alters the electronic band structure of the this compound.

The insertion of intercalant layers between the graphene sheets leads to a significant expansion of the this compound lattice along the c-axis. wikipedia.org The magnitude of this expansion depends on the size of the intercalant species and the stage of the GIC. tntconf.org For example, the intercalation of alkali metals like potassium can cause a substantial increase in the c-axis lattice parameter. researchgate.netaps.org In contrast, the in-plane dimensions (a-axis) of the this compound lattice are generally less affected, although some studies have reported a negative thermal expansion along the a-axis in certain GICs. researchgate.netaps.org

The interaction between the host and guest is not limited to simple charge transfer. There are also van der Waals interactions and, in some cases, covalent bonding. The nature and strength of these interactions determine the stability and properties of the resulting GIC. nih.gov

Types of this compound Intercalation Compounds and Their Synthesis Research

The versatility of the this compound lattice allows for the intercalation of a wide variety of chemical species, leading to a diverse family of GICs with a broad range of properties. The synthesis of these compounds can be achieved through various methods, including vapor phase transport, liquid phase intercalation, and electrochemical methods. researchgate.net

Alkali Metal and Halogen Intercalation

Alkali Metal GICs: Alkali metals (Li, Na, K, Rb, Cs) are strong reducing agents and readily intercalate into this compound to form donor-type GICs. wikipedia.org The synthesis of these compounds is often carried out by reacting this compound with the molten alkali metal or its vapor in a vacuum-sealed tube.

One of the most well-studied alkali metal GICs is potassium this compound (KC₈), which is a stage-1 compound with a bronze color. wikipedia.org It is prepared by melting potassium over this compound powder. wikipedia.org The intercalation of potassium leads to a significant increase in the c-axis spacing. Rubidium and cesium also form similar stage-1 compounds, C₈Rb and C₈Cs. Lithium forms a stage-1 GIC with the stoichiometry LiC₆. europhysicsnews.org The intercalation of sodium into this compound is more challenging compared to other alkali metals. arxiv.org

Halogen GICs: Halogens (e.g., Br₂, Cl₂) and interhalogen compounds (e.g., ICl) act as electron acceptors and form acceptor-type GICs. The synthesis of halogen GICs can be achieved by exposing this compound to the halogen vapor at a controlled temperature and pressure.

For example, bromine intercalation can be performed by exposing highly oriented pyrolytic this compound (HOPG) to bromine vapor. researchgate.net The resulting stage and composition depend on the bromine vapor pressure and the reaction temperature. researchgate.net

Acid and Metal Chloride Intercalation

Acid GICs: Strong oxidizing acids, such as sulfuric acid (H₂SO₄), nitric acid (HNO₃), and perchloric acid (HClO₄), can intercalate into this compound in the presence of an oxidizing agent. researchgate.net The acid molecules are inserted between the graphene layers, leading to the formation of acceptor-type GICs.

The synthesis of this compound bisulfate (C₂₄⁺HSO₄⁻·2H₂SO₄) involves the electrochemical or chemical oxidation of this compound in sulfuric acid. acs.org These compounds are often precursors for the production of expanded this compound, where rapid heating causes the vaporization of the intercalated acid and a dramatic expansion of the this compound flakes. tntconf.org

Metal Chloride GICs: A large number of metal chlorides can be intercalated into this compound, forming another class of acceptor-type GICs. The synthesis often involves heating this compound with the anhydrous metal chloride in a sealed tube, sometimes with the presence of chlorine gas to facilitate the reaction.

Examples of metal chloride GICs include those with FeCl₃, CuCl₂, and AlCl₃. wikipedia.orgrsc.org The intercalation of metal chlorides can lead to interesting magnetic properties, as observed in C₈FeCl₃, which exhibits spin glass behavior. wikipedia.org The synthesis of these compounds can also be carried out in molten salt systems. rsc.org

Organic Molecule and Polymer Intercalation

The process of inserting guest species into the van der Waals gaps between this compound layers, known as intercalation, can be extended to include organic molecules and polymers. This method significantly alters the material's properties by increasing the interlayer spacing and introducing new functionalities.

Organic molecules can be intercalated into this compound, often through co-intercalation with alkali metals. For instance, metallic lithium, sodium, or potassium can facilitate the insertion of molecules like 1,2-diaminopropane (B80664) into the this compound galleries. The process typically requires an inert atmosphere and can take several days to complete. Electrochemical methods have also been employed, where organic cations such as tetraalkylammonium can be inserted between the this compound layers under an applied reduction potential. researchgate.netnih.gov These intercalated organic species can fine-tune the electronic properties of the host this compound, inducing effects like charge doping. alquds.edu

Polymer intercalation involves inserting long polymer chains into the this compound structure, a key step toward creating exfoliated this compound-based polymer composites. nih.gov This can be achieved through several methods:

Solution Blending: Dispersing this compound and a polymer in a common solvent, allowing polymer chains to penetrate the this compound galleries.

Melt Processing: Mixing this compound with a molten polymer, where high shear forces help to separate the this compound layers and facilitate polymer insertion. nih.gov

In Situ Polymerization: Intercalating monomer molecules first, followed by polymerization within the this compound layers. This approach can lead to strong interfacial interactions between the resulting polymer and the this compound sheets. mdpi.com

The effectiveness of polymer intercalation is highly dependent on the choice of polymer and the presence of functional groups that can interact favorably with the this compound surface. nih.gov Hydrophilic polymers like polyethylene (B3416737) oxide (PEO) have been shown to intercalate into the more accessible galleries of this compound oxide (GO), a functionalized form of this compound. azonano.com X-ray diffraction (XRD) is a primary technique used to confirm intercalation, as the insertion of molecules and polymers leads to a measurable increase in the interlayer d-spacing of the this compound. azonano.com

Table 1: Comparison of this compound Interlayer Spacing Before and After Intercalation This is an interactive table. Click on the headers to sort.

Host Material Intercalant Method Initial d-spacing (Å) Final d-spacing (Å)
This compound Oxide Polyethylene Oxide (PEO) Solution ~9.0 ~15.2
This compound Tetraoctylammonium Bromide Electrochemical ~3.35 >10.0 (Varies with potential)
This compound 1,2-diaminopropane (with K) Chemical ~3.35 Varies with orientation

Data compiled from research findings. researchgate.netnih.govazonano.com

Covalent Functionalization Methodologies for this compound Surfaces

Covalent functionalization involves the formation of strong, stable chemical bonds between functional moieties and the carbon atoms of the this compound lattice. This process disrupts the native sp² hybridization of the carbon atoms, converting them to sp³ hybridization. While this alters the intrinsic electronic properties of this compound, it offers a robust method for permanently modifying its surface chemistry, improving solubility, and enhancing compatibility with other materials, such as polymer matrices. azonano.comfrontiersin.org

Oxidation and Reduction Strategies (e.g., this compound Oxide, Reduced this compound Oxide)

One of the most fundamental and widely used covalent functionalization strategies is the oxidation of this compound to produce this compound oxide (GO), followed by its reduction to reduced this compound oxide (rGO).

Oxidation: The oxidation of this compound disrupts the planar sp²-bonded structure by introducing oxygen-containing functional groups. The most common method for this is the Hummers' method, which involves treating this compound powder with strong oxidizing agents in a concentrated acid medium. youtube.comazonano.com A typical procedure involves reacting this compound with potassium permanganate (B83412) (KMnO₄) and sodium nitrate (B79036) (NaNO₃) in concentrated sulfuric acid (H₂SO₄). youtube.comnih.gov This process introduces epoxide and hydroxyl groups onto the basal planes of the this compound sheets and carboxyl groups at the edges. jst.go.jp The presence of these hydrophilic groups weakens the van der Waals forces between the layers, allowing this compound oxide to be easily exfoliated in water to form stable colloidal suspensions of single-layered graphene oxide. encyclopedia.pub The degree of oxidation can be controlled by varying parameters such as reaction time and the ratio of oxidant to this compound. rsc.orgaip.org

Reduction: Reduced this compound oxide (rGO) is produced by removing the oxygen-containing functional groups from GO, which aims to restore the sp²-hybridized carbon network and, consequently, the electrical conductivity. encyclopedia.pub However, the restoration is never perfect, and residual defects and functional groups remain. Common reduction methods include:

Chemical Reduction: This involves using strong reducing agents. Hydrazine monohydrate is highly effective but toxic. mdpi.com Alternatives like sodium borohydride (B1222165) (NaBH₄) are also used. ut.ac.ir

Thermal Reduction: This method involves rapidly heating GO (thermal annealing) to high temperatures (>700 °C). azonano.com The heating causes the oxygen functional groups to decompose and leave as CO and CO₂, violently exfoliating the sheets and creating a high-surface-area rGO. azonano.commdpi.com

Electrochemical Reduction: This method involves the reduction of GO films or dispersions by applying an electrical potential.

The success of oxidation and reduction is often tracked using techniques like X-ray Photoelectron Spectroscopy (XPS), which can quantify the change in the carbon-to-oxygen (C/O) ratio.

Table 2: Elemental Composition Changes During this compound Oxidation and Reduction This is an interactive table. Click on the headers to sort.

Material C/O Atomic Ratio Key Functional Groups Present
Pristine this compound >1000 (Theoretically infinite) C-C (sp²)
This compound Oxide (GO) ~2.0 - 3.0 C-O (epoxy, hydroxyl), C=O (carbonyl), O-C=O (carboxyl)
Reduced this compound Oxide (rGO) ~7.0 - 15.0 C-C (sp²), residual C-O, C=O

Typical values compiled from various studies. mdpi.commdpi.com

Grafting Reactions and Surface Polymerization

The oxygen-containing functional groups on this compound oxide serve as reactive sites for further covalent modifications, most notably for grafting polymer chains directly from the surface. This "grafting from" approach, often accomplished via surface-initiated polymerization (SIP), allows for the growth of dense polymer layers, known as polymer brushes. utexas.edu

A prevalent technique is surface-initiated atom transfer radical polymerization (SI-ATRP). The process typically involves two steps:

Initiator Immobilization: The hydroxyl groups on the GO surface are reacted with an ATRP initiator, such as α-bromoisobutyryl bromide, to covalently attach the initiator molecules. utexas.edumdpi.com

Polymerization: In the presence of a monomer (e.g., styrene, methyl methacrylate), a catalyst (e.g., CuBr), and a ligand, polymer chains grow from the immobilized initiators. utexas.edutandfonline.com

This method provides excellent control over the thickness, density, and composition of the grafted polymer chains. mdpi.com The resulting polymer-grafted this compound can show dramatically improved dispersibility in various solvents and enhanced compatibility with polymer matrices. utexas.edursc.org For example, grafting poly(N-isopropylacrylamide) onto GO has been achieved by reacting the thiol group of a RAFT polymer with the epoxide groups on the GO surface. rsc.org Characterization techniques such as infrared spectroscopy (IR) and thermogravimetric analysis (TGA) are used to confirm the successful grafting of polymers onto the GO surface. tandfonline.com

Halogenation and Alkylation Approaches

Direct covalent functionalization of the this compound lattice that does not rely on pre-oxidation is also possible, primarily through halogenation and alkylation reactions. These reactions typically involve the addition of radicals or other high-energy species to the sp² carbons of the basal plane. nih.gov

Halogenation: this compound can be made to react with halogens such as fluorine, chlorine, and bromine.

Fluorination: Direct reaction with fluorine gas at elevated temperatures produces fluorinated this compound (CFₓ), where fluorine atoms are covalently bonded to the carbon lattice. This process converts the conductive sp² carbon into insulating sp³ carbon. acs.org

Chlorination and Bromination: These are more challenging due to the lower reactivity of chlorine and bromine compared to fluorine. Methods include the thermal exfoliation of this compound oxide in a halogen atmosphere or direct reaction with the liquid halogen under UV irradiation. nih.govrsc.orgresearchgate.net Microwave-assisted methods have also been shown to facilitate the reaction between the halogen and hot this compound flakes. researchgate.net Halogenated graphenes can serve as versatile precursors for further chemical modifications. nih.gov

Alkylation: Alkyl groups can be covalently attached to the this compound surface. One approach is the reductive alkylation of fluorinated this compound. By reacting fluorinated this compound with alkyl lithium reagents, the fluorine atoms can be displaced and replaced with alkyl chains, yielding a functionalized material with enhanced solubility in organic solvents. acs.org Another method involves the reaction of potassium this compound (C₈K) with alkyl halides. Unmodified this compound itself has also been shown to act as a mild catalyst for certain alkylation reactions of aromatic compounds. researchgate.net

Non-Covalent Functionalization of this compound via Adsorption and π-π Stacking

In contrast to covalent functionalization, non-covalent modification preserves the intrinsic electronic structure and properties of the this compound lattice. acs.org This approach relies on weaker intermolecular forces, such as van der Waals forces, hydrogen bonding, and particularly π-π stacking interactions, to adsorb molecules onto the this compound surface. nih.govacs.org This method is advantageous for applications where maintaining the high electrical conductivity of this compound is crucial.

The extended π-electron system of the graphitic basal plane provides an ideal platform for π-π stacking interactions with aromatic molecules, such as those containing pyrene (B120774) moieties. acs.orgnih.gov This strong, non-covalent interaction is a primary driving force for the adsorption of various organic molecules, polymers, and surfactants onto this compound surfaces. researchgate.net

Surfactant and Polymer Adsorption Research

The adsorption of surfactants and polymers is a widely researched non-covalent strategy, primarily used to exfoliate this compound into individual or few-layer graphene sheets and to stabilize their dispersion in a liquid medium. acs.org

Surfactant Adsorption: Surfactants are amphiphilic molecules with a hydrophobic "tail" and a hydrophilic "head." In an aqueous environment, the hydrophobic tails preferentially adsorb onto the hydrophobic this compound surface through van der Waals interactions. acs.org The hydrophilic heads then face outwards into the water, creating electrostatic and/or steric repulsion between adjacent sheets. This repulsion overcomes the attractive van der Waals forces holding the sheets together, preventing re-aggregation and enabling a stable dispersion. mdpi.com Common surfactants used for this compound exfoliation include sodium dodecyl sulfate (B86663) (SDS) and sodium cholate. mdpi.comresearchgate.net The concentration of the surfactant is a critical parameter, as an optimal concentration is needed for effective exfoliation. arxiv.org

Polymer Adsorption: Polymers, especially those containing aromatic rings or long alkyl chains, can wrap around or adsorb onto this compound sheets. acs.org The π-π stacking between the aromatic groups in a polymer (like polystyrene in a styrene-isoprene-styrene block copolymer) and the this compound basal plane creates a strong interfacial interaction. nih.gov This interaction is crucial for effective load transfer in polymer-graphite composites. nih.gov In other cases, polymers like polyethylene can form ordered, self-assembled monolayers on the this compound surface, driven by the large cumulative van der Waals energy. nih.gov This non-covalent functionalization improves the dispersion of this compound within a polymer matrix, leading to enhanced mechanical, thermal, and electrical properties of the resulting composite material. nih.gov

Biomolecule Interaction Studies with this compound

The interaction of biomolecules with this compound surfaces is a critical area of research, underpinning advancements in biosensors, biocompatible materials, and drug delivery systems. These interactions are predominantly non-covalent, governed by a combination of van der Waals forces, hydrophobic interactions, and electrostatic forces. The nature and strength of these interactions are highly dependent on the specific biomolecule, the surface characteristics of the this compound, and the surrounding environment.

Studies involving proteins have revealed that adsorption is a complex process influenced by both the protein's structure and the this compound's surface topography. For instance, molecular dynamics simulations of Bovine Serum Albumin (BSA) on this compound have shown that van der Waals interactions are the primary driving force for adsorption. nih.gov The hydrophobic lipid-binding sites within the BSA molecule also play a significant role in this process. nih.gov The surface of this compound is not perfectly flat, and stepped surface features can provide more area for protein adsorption and act as anchor points. nih.gov Research on human lysozyme (B549824) adsorption on hydrophobic this compound surfaces has further elucidated the kinetics of this process, showing an initial fast decrease in system energy as the protein approaches the surface, followed by a slower spreading phase. acs.org

The interaction of nucleic acids with this compound has also been extensively studied. Single-stranded DNA (ssDNA) has been shown to interact with this compound surfaces through π-π stacking between the nucleotide bases and the graphitic plane, supplemented by ionic interactions from the phosphate (B84403) backbone. nih.gov This strong interaction can lead to the reorganization and even destabilization of complex DNA nanostructures, such as DNA origami, upon adsorption onto a this compound surface. nih.gov The binding strength of different DNA homopolymers to this compound varies, with studies indicating a sequence of poly(T) > poly(A) > poly(G) ≥ poly(C). acs.org Single-molecule force spectroscopy has been employed to quantify the peeling forces of DNA oligomers from this compound, providing precise measurements of the binding energies involved. acs.org

Peptide interactions with this compound are dictated by the distribution of planar and hydrophilic residues within the peptide sequence. nih.gov Peptides with an even distribution of planar residues, like phenylalanine, tend to lie flat on the this compound surface, maximizing contact. nih.govresearchgate.net In contrast, peptides with an unbalanced distribution of planar and hydrophilic residues may adopt a more upright orientation. nih.govresearchgate.net The adsorption process for peptides has been described as a three-phase model: biased diffusion, anchoring, and lockdown, with hydrophobic domains playing a key role in the initial stages and aromatic residues dominating the final adsorbed state. rsc.org

Below is a table summarizing key findings from various biomolecule interaction studies with this compound:

BiomoleculePrimary Interaction ForcesKey Findings
Bovine Serum Albumin (BSA)Van der Waals, HydrophobicAdsorption is influenced by surface nano-structuring; lipid-binding sites play a crucial role. nih.gov
Human LysozymeHydrophobicAdsorption involves initial rapid approach followed by slower surface spreading. acs.org
Single-Stranded DNA (ssDNA)π-π stacking, IonicStrong interaction can alter the structure of complex DNA nanostructures. nih.gov Binding strength is base-dependent. acs.org
PeptidesHydrophobic, AromaticAdsorption orientation is determined by the distribution of planar and hydrophilic residues. nih.govresearchgate.net

Impact of Functionalization on the Chemical Reactivity and Dispersibility of this compound

The chemical functionalization of this compound is a powerful strategy to modulate its intrinsic properties, particularly its chemical reactivity and dispersibility. Pristine this compound is relatively inert and hydrophobic, which limits its applications in various fields. Functionalization introduces new chemical groups onto the this compound surface, altering its electronic structure and surface energy, thereby enhancing its reactivity and making it more compatible with different solvents and polymer matrices.

Covalent functionalization involves the formation of strong chemical bonds between functional groups and the carbon atoms of the this compound lattice. This process often disrupts the sp² hybridization of the carbon atoms, converting them to sp³ hybridization. acs.org Common covalent functionalization methods include oxidation, which introduces oxygen-containing functional groups like hydroxyl, epoxy, and carboxyl groups. rsc.orgnih.gov The presence of these groups significantly increases the chemical reactivity of this compound, making it amenable to further chemical modifications such as amidation and esterification. acs.orgrsc.org Another approach is the addition of free radicals or dienophiles to the sp² carbon atoms of graphene, which can be achieved through reactions with diazonium salts. acs.org The degree of functionalization can influence the material's electronic properties; for instance, increasing sp³ character through covalent modification can lead to a decrease in electrical conductivity. acs.org

Non-covalent functionalization, on the other hand, preserves the sp² electronic structure of this compound. This is typically achieved through π-π stacking interactions between the graphitic basal plane and aromatic molecules, or through van der Waals and electrostatic interactions. medcraveonline.com Surfactants and polymers with aromatic moieties can adsorb onto the this compound surface, providing steric or electrostatic repulsion that prevents the this compound sheets from re-aggregating. dtu.dk This method is particularly useful for improving the dispersibility of this compound in various solvents without compromising its electrical conductivity.

The dispersibility of this compound is directly linked to its surface functionalization. Pristine this compound is hydrophobic and disperses well only in a limited number of organic solvents with specific surface tension parameters, such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). dtu.dkacs.org Functionalization with hydrophilic groups, such as those introduced during oxidation to form this compound oxide, dramatically improves its dispersibility in water and other polar solvents. jcno.netresearchgate.net The oxygen-containing groups on this compound oxide can engage in hydrogen bonding with water molecules, leading to stable aqueous dispersions. researchgate.net Furthermore, in-situ functionalization during electrochemical exfoliation, such as sulfate functionalization, can also yield highly water-dispersible graphene sheets with low oxygen content. frontiersin.org

The following table summarizes the impact of different functionalization strategies on the chemical reactivity and dispersibility of this compound:

Functionalization StrategyEffect on Chemical ReactivityEffect on DispersibilityKey Characteristics
Covalent Functionalization
Oxidation (e.g., Hummers' method)Increases reactivity by introducing oxygen functional groups (hydroxyl, epoxy, carboxyl). rsc.orgnih.govSignificantly improves dispersibility in water and polar solvents. jcno.netresearchgate.netDisrupts sp² hybridization, potentially decreasing electrical conductivity. acs.org
Diazonium Salt TreatmentIncreases reactivity by adding organic functional groups. acs.orgCan be tailored to improve dispersibility in specific organic solvents. acs.orgForms stable covalent bonds with the this compound lattice. acs.org
Non-Covalent Functionalization
Surfactant AdsorptionDoes not significantly alter the intrinsic chemical reactivity of the this compound lattice.Improves dispersibility in aqueous and organic media through steric or electrostatic stabilization. dtu.dkPreserves the sp² electronic structure and conductivity of this compound. medcraveonline.com
π-π Stacking with Aromatic MoleculesDoes not alter the intrinsic chemical reactivity of the this compound lattice.Enhances dispersibility in solvents compatible with the adsorbed molecule. dtu.dkRelies on weak, non-destructive interactions. medcraveonline.com

Theoretical and Computational Investigations of Graphite Systems

Density Functional Theory (DFT) Applications in Graphite (B72142) Research

Density Functional Theory (DFT) is a powerful first-principles method used to investigate the electronic properties of materials. By solving the quantum mechanical equations that govern the behavior of electrons, DFT can accurately predict a wide range of material characteristics without empirical parameters.

DFT calculations have been instrumental in elucidating the electronic structure of this compound. scielo.brresearchgate.netredalyc.org These calculations consistently show that three-dimensional this compound is a semi-metal. ispub.com The electronic band structure reveals that the valence (π) and conduction (π*) bands touch at the K point in the Brillouin zone, resulting in a very small density of states at the Fermi level. ispub.com This feature is the origin of this compound's semi-metallic character. In contrast, a single layer of this compound, known as graphene, is considered a zero-bandgap semiconductor because its bonding and anti-bonding states are degenerate at the K point where the Fermi level is located. itb.ac.id The interaction between layers in bulk this compound causes the bands to overlap, leading to its semi-metallic nature. itb.ac.id

Within approximately 1 eV of the Fermi level, this compound's band structure consists of four electronic bands, two derived from π orbitals and two from π* orbitals. scielo.brresearchgate.netredalyc.org The inner pair of these bands shows minimal dispersion along the inter-planar direction (K-H direction). scielo.brresearchgate.netredalyc.org Analysis of the Fermi surface, which represents the collection of electron momenta at the Fermi energy, shows a gradual transformation from a point-like structure in graphene to a warped, triangular shape for bulk this compound. scielo.brresearchgate.net First-principles calculations have provided the accepted modern picture of the band structure and the precise shape and symmetry of the Fermi surface in this compound. redalyc.org

The vibrational properties of this compound are described by its phonon dispersion relations, which plot the frequency of lattice vibrations against their wavevector. First-principles calculations using DFT are generally in good agreement with experimental data from techniques like inelastic x-ray scattering (IXS) and inelastic neutron scattering. us.esarxiv.orgaps.orgfu-berlin.de

The phonon dispersion of a graphene sheet, the building block of this compound, is composed of three acoustic (A) and three optical (O) branches. us.es The modes associated with out-of-plane (Z) atomic motion are significantly softer than the in-plane longitudinal (L) and transverse (T) modes. us.es DFT calculations have shown that for the in-plane optical modes, the generalized-gradient approximation (GGA) provides frequencies that are about 2% lower than the local-density approximation (LDA), leading to better agreement with experimental results. us.esarxiv.org

Ab initio calculations have been crucial in resolving long-standing questions about the correct assignment of phonon branches. aps.org For instance, at the K point of the Brillouin zone, the transverse optical (TO) mode has a minimum frequency, a feature attributed to strong electron-phonon coupling. fu-berlin.deaps.org This coupling is a dominant factor in the scattering mechanisms for both electronic transport and Raman scattering. fu-berlin.de Detailed measurements have established the frequencies at high-symmetry points, revealing that the dispersion of optical phonons is generally stronger than previously thought. aps.org

The layers in this compound are held together by weak van der Waals forces, and DFT is used to calculate the corresponding interlayer interaction potentials and stacking energies. These calculations are critical for understanding properties like exfoliation energy, cleavage energy, and stacking fault energy. nih.govresearchgate.net

The binding energy of this compound varies with the stacking arrangement of the layers, with the most common being AB (Bernal) stacking. researchgate.net Other arrangements include ABC (rhombohedral) and AAA (simple hexagonal) stacking. researchgate.netdaneshyari.com DFT calculations, including many-body theories like quantum Monte Carlo, have been employed to compute the interlayer binding energy. aps.org These studies find an equilibrium binding energy that is in good agreement with experimental values derived from desorption experiments and measurements on collapsed nanotubes. aps.org The interaction energy between the layers is found to decay with increasing separation. aps.org The interlayer hopping integral, a measure of the interaction strength, is larger in multilayer graphene compared to bulk this compound, which can be attributed to higher carrier concentrations. osti.gov

Molecular Dynamics (MD) Simulations for this compound Dynamics and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD can provide detailed information about the dynamic evolution and mechanical properties of materials.

MD simulations are an effective tool for investigating the mechanical behavior of this compound at the atomic level, including its response to tension, compression, and the presence of defects. nih.gov These simulations have shown that the ultimate tensile strength of graphene sheets is inversely proportional to the square root of the crack length, which is consistent with continuum fracture theories like Griffith's energy balance criterion. gruppofrattura.itresearchgate.net

The presence of defects, such as vacancies (missing atoms), can significantly reduce the ultimate strength of graphene by as much as 50%. gruppofrattura.itresearchgate.net For instance, an armchair or zigzag graphene sheet with a 2.5 nm long crack exhibits only about 55% of the strength of a pristine sheet. gruppofrattura.itresearchgate.net MD simulations also reveal that temperature influences fracture strength, with sheets at higher temperatures failing at lower strengths due to the increased kinetic energy of the atoms. gruppofrattura.it At the nanoscale, crack tips can exhibit out-of-plane deformations that propagate with applied strain, leading to the formation of ripples throughout the sheet. gruppofrattura.itresearchgate.net

This compound's layered structure allows for the insertion, or intercalation, of various atoms and molecules between its sheets. MD simulations are used to study the diffusion and transport of these intercalants, which is a key process in applications like lithium-ion batteries.

Simulating these processes can be challenging because the migration of intercalants is often a slow event compared to the typical timescale of MD simulations. rsc.orgrsc.org For example, the diffusion coefficient for lithium in this compound is on the order of 10⁻¹⁰ cm²/s. rsc.org To overcome this, advanced techniques like replica-exchange molecular dynamics (REMD) are employed in conjunction with reactive force fields (e.g., ReaxFF) to explore various intercalant configurations and energetic favorability. rsc.orgrsc.org

Studies on hydrogen diffusion have found that atomic hydrogen binds to carbon atoms and diffuses by jumping to neighboring atoms with an activation energy of about 0.4 eV. arxiv.org Molecular hydrogen is less strongly bound and diffuses faster. arxiv.org For lithium, simulations show a non-monotonic relationship between Li diffusivity and its concentration, which is dependent on the phase transitions within the LiₓC₆ system. chemrxiv.org These simulations, often powered by machine learning force fields trained on DFT data, are crucial for understanding the bottlenecks in intercalant diffusion. chemrxiv.org

Thermal Transport Simulations (focus on mechanisms)

Computational simulations, particularly molecular dynamics (MD), have been instrumental in elucidating the mechanisms of thermal transport in this compound. These simulations reveal that heat conduction is primarily governed by the behavior of phonons, or quantized lattice vibrations. In pristine this compound, cross-plane heat transport is dominated by low-frequency phonons (below 17 THz), which exhibit a predominantly ballistic nature. aip.org This results in the cross-plane thermal conductivity increasing almost linearly with the number of graphene layers. aip.org The majority of heat is transferred by phonons interacting between adjacent layers, with contributions from second and third-nearest neighbors being negligible. aip.org

At interfaces between this compound and other materials, such as metals, the significant mismatch in vibrational properties can lead to additional thermal transport mechanisms. asme.org Models have been developed that extend the Diffuse Mismatch Model (DMM) to account for the extreme anisotropy of this compound, treating it as a system of weakly coupled two-dimensional Debye subsystems. asme.org These models indicate that inelastic phonon-phonon scattering processes, including three- and four-phonon events, become increasingly significant channels for heat transfer as temperature rises. asme.org At room temperature, it is suggested that over 40% of the heat conducted across a gold-graphite interface occurs through these inelastic channels. asme.org

Defects and structural modifications also play a crucial role in thermal transport mechanisms. The introduction of nanoholes in graphene layers leads to a broadband suppression of cross-plane phonon transport. aip.org Conversely, simulations on flexible this compound films (FGF) indicate that reducing oxygen content and interlayer spacing can improve thermal conductivity. sciopen.com Molecular dynamics simulations have also been used to investigate the effect of vacancy defects on the interlaminar thermal conductance of graphene oxide films, showing that such defects can enhance interfacial heat transfer. mdpi.com

First-Principles Calculations for Defect Formation Energies and Migration Barriers

First-principles calculations, predominantly using Density Functional Theory (DFT), are a powerful tool for determining the energetics of point defects in this compound. aps.orgaps.orgarxiv.org These calculations provide crucial data on formation energies, which dictate the stability and concentration of defects, and migration barriers, which govern their mobility.

The formation energy of a single vacancy (a missing carbon atom) in this compound has been calculated to be approximately 7.6 eV. researchgate.netaps.org DFT calculations have identified two distinct vacancy structures in the hexagonal lattice: the Vα vacancy, which lies directly above an atom in an adjacent layer, and the Vβ vacancy, situated over the center of a hexagon in the next layer. aps.org Their formation energies are calculated to be 7.6 eV and 8.0 eV, respectively. aps.org

Interstitial defects, where an extra carbon atom is located between the this compound planes, have a wider range of formation energies. researchgate.netaps.org In perfect this compound, the minimum interstitial formation energy is about 6.3 eV. researchgate.net However, the presence of a shear in one this compound plane relative to its neighbors can stabilize these interstitials, reducing the formation energy to as low as 5.3 eV. aps.orgresearchgate.netaps.org This stabilization occurs because the shear allows the interstitial atom to form bonds with three or four atoms across two different planes, creating more stable "ylid" and "spiro" configurations. aps.orgresearchgate.netaps.org The migration energy for interstitials is consequently predicted to be higher than previously thought, exceeding 1.5 eV. researchgate.netaps.org

Complex defects have also been studied. A strongly bound vacancy-interstitial pair (Frenkel pair) has a formation energy of about 10.2 eV. researchgate.netaps.org The Stone-Wales defect, which involves the rotation of a carbon-carbon bond within a single graphene layer, has also been a subject of these calculations. researchgate.netaps.org It is important to note that standard DFT methods may underestimate some defect formation energies; for instance, Diffusion Quantum Monte Carlo (DMC) calculations suggest that DFT underestimates the monovacancy formation energy in graphene by around 1 eV. aps.orgarxiv.org

Click on a row to learn more.

Defect TypeConfigurationCalculated Formation Energy (eV)Computational Method
Single VacancyVα (above an atom site)7.6 aps.orgresearchgate.netDFT-GGA aps.org
Single VacancyVβ (above a hexagon center)8.0 aps.orgDFT-GGA aps.org
Interplane InterstitialIn perfect this compound (minimum)6.3 researchgate.netFirst-Principles researchgate.net
Interplane InterstitialIn sheared this compound (minimum)5.3 aps.orgresearchgate.netFirst-Principles aps.orgresearchgate.net
Vacancy-Interstitial PairMost stable form10.2 researchgate.netaps.orgFirst-Principles researchgate.netaps.org

Multiscale Modeling Approaches for this compound Composites and Devices

Multiscale modeling is an essential strategy for predicting the properties of this compound-based composites and devices, bridging the gap from atomistic interactions to macroscopic performance. arxiv.orgresearchgate.net This hierarchical approach typically combines computationally intensive, high-fidelity methods at the nanoscale with more efficient continuum models at larger scales. worldscientific.comresearchgate.net

A common implementation involves using molecular dynamics (MD) simulations to investigate phenomena at the atomic level. arxiv.orgnih.gov For instance, MD can be used to calculate the thermal conductivity of individual graphene sheets or the interfacial thermal conductance between this compound and a matrix material like a polymer or metal. arxiv.orgresearchgate.net These atomistically-derived properties are then used as inputs for continuum-level models, such as the Finite Element Method (FEM). researchgate.netnih.govrsc.org This allows for the simulation of much larger systems, such as polycrystalline graphene sheets or bulk this compound-epoxy composites, which would be computationally prohibitive to model entirely at the atomic scale. researchgate.netrsc.org

Tight-Binding Models and Green's Function Techniques for Electronic Transport Analysis

Tight-binding (TB) models provide a computationally efficient and physically intuitive framework for analyzing the electronic properties of this compound and its single-layer form, graphene. sciopen.comresearchgate.net The simplest TB models for graphene consider only the interactions between nearest-neighbor π (pz) orbitals, which is sufficient to capture the main qualitative features of its unique band structure, including the famous Dirac points where the valence and conduction bands meet. sciopen.comaps.org

To perform quantitative electronic transport calculations, the TB Hamiltonian is often coupled with Non-Equilibrium Green's Function (NEGF) methods. dtu.dk This combination allows for the simulation of electron transport in large-scale graphene-based devices, on the scale of hundreds of nanometers. dtu.dk The NEGF formalism enables the calculation of key transport properties, such as transmission and conductivity, by computing the system's Green's function. dtu.dk This powerful quantum transport simulation approach can incorporate the effects of p-n junctions, magnetic fields, and absorptive regions that act as current drains. dtu.dk

The Green's function itself, which can be thought of as the inverse of the system's Hamiltonian operator, contains detailed information about the electronic structure. uantwerpen.be The poles of the Green's function correspond to the energy eigenvalues of the system. uantwerpen.be By calculating the Green's function for a given TB model, one can determine the electronic density of states for various this compound-like structures, from single layers to three-dimensional bulk material. researchgate.net These techniques are crucial for understanding and predicting quantum phenomena in this compound-based systems, such as the behavior of massless Dirac fermions, and for designing novel electronic devices. aps.orgdtu.dk

Advanced Research Applications of Graphite Based Materials

Energy Storage Research with Graphite (B72142) Electrodes

This compound is a widely utilized material in energy storage research, primarily serving as an electrode material in various battery and supercapacitor technologies. Its ability to intercalate ions within its layered structure is fundamental to its function in these applications.

Lithium-Ion Battery Anode Materials: Intercalation Mechanisms and Capacity Enhancement Strategies

This compound is the most ubiquitous anode material in commercial lithium-ion batteries (LIBs) due to its layered crystal structure, high mechanical strength, long cycle life, and excellent safety profile. mdpi.com The energy storage mechanism in this compound anodes is based on the intercalation and deintercalation of lithium ions between the graphene layers. oaepublish.com During charging, lithium ions are inserted into the this compound structure, forming lithium-intercalated this compound compounds, such as LiC₆. oaepublish.comresearchgate.net This process is reversible, allowing lithium ions to be extracted during discharge to generate electrical energy. The theoretical capacity of this compound is approximately 372 mAh/g, corresponding to the formation of LiC₆. researchgate.net

While this compound offers significant advantages, research continues to focus on enhancing its capacity and rate performance for high-power LIBs. Strategies include modifying the this compound structure and surface. For instance, creating multichannel this compound anodes with etched channels on the surface can improve the accessibility of lithium ions, facilitating faster charging. oaepublish.com Carbon coating is also considered an effective strategy for improving the surface properties and electrochemical performance of this compound anodes. researchgate.net Combining this compound with high-capacity materials like silicon is another approach, where this compound helps mitigate the volume expansion issues associated with silicon while improving conductivity. mdpi.com

Supercapacitor Electrode Research: Double-Layer Capacitance and Pseudocapacitance Mechanisms

This compound-based materials, including expanded this compound and graphene oxide, are actively researched for their application as electrodes in supercapacitors, also known as electrochemical capacitors. mdpi.comscielo.org.zapmf.unsa.ba Supercapacitors store energy through two primary mechanisms: electric double-layer capacitance (EDLC) and pseudocapacitance. mdpi.comscielo.org.zapmf.unsa.baresearchgate.net

EDLC is a non-faradaic process where charge is stored by the accumulation of ions at the interface between the electrode material with a high surface area and the electrolyte. scielo.org.zapmf.unsa.baresearchgate.net Porous carbon materials like this compound and its derivatives are well-suited for EDLC due to their large surface area, which allows for significant charge accumulation. scielo.org.zapmf.unsa.ba

Fuel Cell Catalyst Supports and Gas Diffusion Layers

This compound plays a crucial role in fuel cell technology, serving as a key component in catalyst supports and gas diffusion layers (GDLs). mwi-inc.comamericanelements.comimerys.com In Proton Exchange Membrane Fuel Cells (PEMFCs), this compound is utilized as a substrate for the catalyst layer, which typically contains platinum or platinum alloys. mwi-inc.comgoogle.com this compound's high electrical conductivity and chemical stability make it an ideal material to support the catalyst and facilitate electron transfer during the electrochemical reactions that convert hydrogen and oxygen into water and electricity. mwi-inc.com

Gas diffusion layers, often made from porous carbon materials like this compound paper or cloth, are essential for the efficient operation of fuel cells. fuelcellstore.comavcarb.com The GDLs are located between the catalyst layer and the flow channels and have several critical functions: providing a pathway for reactant gases (hydrogen and oxygen) to reach the catalyst layer, facilitating the removal of product water to prevent flooding, conducting electrons, and providing mechanical support. fuelcellstore.comavcarb.com The porous structure of this compound-based GDLs ensures proper gas transport and water management, which are vital for maintaining fuel cell performance and durability. fuelcellstore.com Modified this compound materials and composites are being researched to optimize the properties of GDLs for enhanced fuel cell efficiency and longevity. imerys.comgoogle.com

Catalysis Research Using this compound and Modified this compound

This compound and its modified forms are increasingly explored in catalysis research, particularly in heterogeneous catalysis. Their unique surface properties and the ability to incorporate various functional groups or defects make them promising candidates for supporting catalysts or acting as metal-free catalysts themselves.

Heterogeneous Catalysis: Active Sites and Reaction Mechanisms on this compound Surfaces

In heterogeneous catalysis, reactions occur at the interface between a catalyst (typically a solid) and the reactants (in a different phase, e.g., gas or liquid). This compound and graphene-based materials are being investigated as heterogeneous catalysts or catalyst supports. acs.orgnih.govmdpi.com Understanding the nature of active sites and reaction mechanisms on this compound surfaces is a key focus of this research.

The catalytic activity of carbon-based materials can arise from various factors, including intrinsic defects, edge sites, and the presence of heteroatoms (such as nitrogen, sulfur, or boron) introduced through doping. cip.com.cnrsc.org These features can create active sites on the this compound surface that promote specific chemical reactions. For example, theoretical studies suggest that carbon atoms bonded to graphitic nitrogen can act as active sites by enhancing oxygen adsorption and facilitating its reduction. rsc.org

This compound can also serve as a support for dispersing metal nanoparticles or other catalytic species, influencing their electronic structure and stability. mdpi.com Research explores how the interaction between the this compound support and the active catalytic component affects the reaction pathway and efficiency. acs.orgnih.gov Furthermore, this compound itself, particularly in modified forms like graphene, can exhibit catalytic activity for certain reactions, sometimes offering metal-free alternatives to traditional catalysts. mdpi.comrsc.org Investigating the molecular-level interactions and electron transfer processes at the this compound-reactant interface is crucial for designing more efficient and selective this compound-based heterogeneous catalysts. acs.orgnih.gov

Data Tables

Application AreaThis compound RoleKey Mechanism(s)Notes
Lithium-Ion BatteriesAnode MaterialLithium-ion intercalation/deintercalationForms LiC₆; research on capacity/rate enhancement. mdpi.comoaepublish.com
Sodium-Ion BatteriesAnode MaterialSolvated sodium-ion co-intercalation (in some cases)Challenges with direct Na-ion intercalation; structural modifications explored. researchgate.netlbl.govcip.com.cnbohrium.com
SupercapacitorsElectrode MaterialElectric Double-Layer Capacitance, PseudocapacitanceHigh surface area for EDLC; functional groups contribute to pseudocapacitance. mdpi.comscielo.org.zapmf.unsa.ba
Fuel CellsCatalyst Support, Gas Diffusion Layer (GDL)Electron conduction, gas/water transport, mechanical supportSupports catalysts like Pt; porous structure for reactant/product flow. mwi-inc.comfuelcellstore.comavcarb.com
Heterogeneous CatalysisCatalyst or Catalyst SupportActive sites (defects, heteroatoms), support for active speciesCatalytic activity influenced by surface properties and modifications. acs.orgnih.govmdpi.comrsc.org

Electrocatalysis: Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) on Doped this compound

This compound-derived materials, such as fullerenes, carbon nanotubes, and graphene, are recognized as promising electrocatalysts and supports for reactions like the Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER), which are crucial for energy conversion and storage technologies like fuel cells and metal-air batteries. mdpi.comresearchgate.net The slow kinetics of the ORR, in particular, have historically hindered the development of these technologies, with platinum (Pt) playing a significant role in ORR catalysis. mdpi.com

Research focuses on modifying or functionalizing this compound-derived materials to enhance their electrocatalytic activity, stability, and durability. mdpi.comresearchgate.net The ORR can proceed via a four-electron pathway, directly producing water, or a two-electron pathway, which involves hydrogen peroxide as an intermediate. mdpi.com Achieving a direct four-electron ORR is desirable for high-performance fuel cells and metal-air batteries. case.edu

Studies have investigated the effect of doping this compound-derived materials with heteroatoms like nitrogen (N), sulfur (S), and phosphorus (P) to create efficient metal-free electrocatalysts for ORR. case.eduresearchgate.net Doping can alter the charge distribution on carbon atoms, influencing catalytic activity. case.edu For instance, nitrogen-doped fullerenes have shown promising bifunctional catalytic activity for both ORR and OER, with activity influenced by the nitrogen doping content. mdpi.com Experiments combined with Density Functional Theory (DFT) calculations suggest that nitrogen-doped fullerenes with 10% doping can exhibit higher bifunctional catalytic activity. mdpi.com

Research on pseudo-graphite doped with graphitic nitrogen has explored its effect on the ORR pathway. A study found that pseudo-graphite with a high predominance of graphitic nitrogen (72.3% of a 9.7% N atomic abundance) favored a two-electron ORR pathway to produce hydrogen peroxide (H₂O₂). iapchem.org This material demonstrated a current efficiency for H₂O₂ of 96% and a production rate of 4.9 mg cm⁻² h⁻¹, which was reported as the highest in the literature for this pathway. iapchem.org In contrast, a material with a lack of graphitic nitrogen showed a preferred four-electron ORR pathway to water. iapchem.org

Identifying the active sites on this compound is crucial for designing effective electrocatalysts. Research using a droplet-based technique on highly oriented pyrolytic this compound (HOPG) demonstrated that the edge sites of this compound are significantly more active for the ORR than the basal planes. case.edu Ball-milled this compound powder, designed to have enriched edges, showed enhanced catalytic activity for the ORR. case.edu DFT calculations supported these findings, indicating that higher charge densities on edge carbon atoms contribute to improved catalytic activity. case.edu

Photocatalysis and Environmental Remediation Applications of this compound Composites

This compound composites, particularly those based on graphene and its derivatives like graphene oxide (GO), are being extensively researched for their applications in photocatalysis and environmental remediation. lidsen.combohrium.comresearchgate.netresearchgate.net These materials offer advantages such as high adsorption capacity, high carrier mobility, and stability, making them suitable for treating various pollutants. bohrium.com

Graphene-based composites have shown significant potential in enhancing photocatalytic performance, particularly for the degradation of organic pollutants and photocatalytic water splitting. researchgate.net Coupling graphene with semiconducting materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) can create composite photocatalysts with improved capabilities. researchgate.net The combination of graphene's electrical conductivity and the semiconductor's light absorption properties can enhance charge separation and increase reaction rates. researchgate.net

Hydrophilic graphene oxide (GO) sheets, in contrast to hydrophobic pristine graphene, have shown efficiency in direct water splitting, making them suitable for photoelectrochemical (PEC) applications. researchgate.net GO-based magnetic composites have garnered attention for pollutant treatment due to properties like high specific surface area, excellent stability, and ease of modification, allowing for effective contaminant removal and easy separation and recycling. bohrium.com

Research highlights the use of this compound-derived materials in composites for environmental remediation, including the removal of heavy metal ions, organic dyes, and biological waste from water. bohrium.comresearchgate.net For example, pristine graphene has been effectively used to remove fluoride (B91410) from water with a reported adsorption capacity of 35.59 mg/g. researchgate.net Graphitic carbon nitride (g-C₃N₄), a metal-free polymeric semiconductor, is also a promising photocatalyst for solar energy conversion and environmental remediation, and its effectiveness can be increased by combining it with materials like graphene oxide and activated carbon. lidsen.comacs.org Composites of activated carbon and g-C₃N₄ have demonstrated higher photocatalytic activity than g-C₃N₄ alone, with activated carbon broadening light absorption, improving electron transfer, and suppressing electron-hole recombination. lidsen.com

Biomass-derived carbon materials, including graphene oxide and graphitic carbon nitride, coupled with ilmenite-based metal oxides, have shown effectiveness in environmental remediation, such as dye photodegradation, adsorption, and antibacterial activity. lidsen.com A composite containing 40% g-C₃N₄ with Fe₂TiO₅/Fe₂O₃ demonstrated enhanced photocatalytic performance and superior antibacterial effects against Escherichia coli. lidsen.com

Data on the photocatalytic degradation of methylene (B1212753) blue dye using different this compound-based composites illustrates their potential in environmental remediation. While specific detailed data tables were not consistently available across all search results, the findings indicate that the composition and structure of the composite significantly influence its photocatalytic efficiency.

Advanced Composite Materials Research with this compound Reinforcement

This compound is a valuable reinforcement material in the research and development of advanced composite materials, including polymer matrix composites (PMCs), ceramic matrix composites (CMCs), and metal matrix composites (MMCs). lidsen.comacs.orgmu.edu.tr Its incorporation aims to enhance various properties such as strength, stiffness, fracture toughness, and wear resistance.

Polymer Matrix Composites: Interface Engineering and Load Transfer Mechanisms

This compound fibers are used as reinforcement in polymer matrices to create PMCs with high strength and stiffness, particularly in the direction of the reinforcement. princeton.edu The matrix in PMCs serves to bond the fibers and transfer loads between them. princeton.edu

Research in this area focuses on interface engineering and understanding load transfer mechanisms to optimize the mechanical properties of this compound-reinforced PMCs. The interface between the reinforcement and the matrix is critical, as it's the region through which loads are transmitted. princeton.eduresearchgate.net The extent of interaction, ranging from strong chemical bonding to weak frictional forces, can be controlled, often through surface treatments or coatings on the fibers. princeton.edu

Studies on graphene-reinforced polymer matrix composites, derived from this compound, highlight the importance of uniform dispersion of the reinforcement and strong interfacial bonding for effective load transfer. researchgate.net In situ shear exfoliation of this compound in polymer solutions has been explored as a method to produce high-quality graphene-polymer composites with well-dispersed graphene nanoflakes and enhanced stiffness and strength. researchgate.net For instance, graphene-polymethylmethacrylate (G-PMMA) composites fabricated by this method showed enhanced stiffness and strength via a load-transfer mechanism. researchgate.net

The morphology and distribution of graphene within the polymer matrix significantly influence the composite's properties, including thermal conductivity. semanticscholar.org Effective load transfer is considered a primary mechanism for the enhanced strength observed in these composites. aip.org However, challenges remain in achieving homogeneous dispersion of graphene due to its tendency to agglomerate, which can negatively impact mechanical properties. aip.org

Ceramic Matrix Composites: Fracture Toughness Enhancement and Self-Lubrication

This compound is utilized in ceramic matrix composites (CMCs) to improve properties like fracture toughness and to impart self-lubricating characteristics. nih.govsubstech.com Unlike PMCs, where strong bonding is often desired, CMCs can benefit from poor bonding between the reinforcement and the matrix to enhance toughness through mechanisms like crack deflection and fiber pull-out. mu.edu.tr

This compound fibers in a carbon matrix form carbon-carbon composites, known for their excellent heat resistance and toughness, finding applications in aircraft brakes and high-temperature environments. mu.edu.trripublication.com Research on alumina (B75360) (Al₂O₃) based composites explores the addition of particles like this compound to enhance fracture toughness and reduce the coefficient of friction, contributing to self-lubrication. nih.gov this compound is considered an excellent solid lubricant in these systems. nih.govsubstech.com

Studies have investigated the effect of this compound addition on the tribological properties of ceramics. For example, the coefficient of friction of silicon nitride was reduced from 0.43 to 0.2 with the addition of this compound. substech.com Alumina-graphite composites prepared by isostatic pressing have shown a coefficient of friction of 0.25, half that of pure alumina. substech.com

The laminated design of ceramic-matrix self-lubricated composites is a strategy to improve both mechanical and tribological properties. researchgate.net Research on Al₂O₃/graphite laminated composites has investigated the effect of this compound layer thickness on fracture toughness and work of fracturing. researchgate.net

Metal Matrix Composites: Dispersion and Wettability Challenges

This compound, particularly in the form of graphene or this compound particles, is explored as a reinforcement in metal matrix composites (MMCs) to enhance mechanical and functional properties. aip.orgresearchgate.net However, significant challenges exist in the fabrication of high-performance this compound-reinforced MMCs, primarily related to the poor wettability between this compound and molten metals and the difficulty in achieving uniform dispersion of this compound within the metal matrix. researchgate.netmdpi.comfrontiersin.org

Poor wettability between the molten metal and the reinforcing particles leads to non-uniform dispersion and weak interfacial bonding, limiting the effectiveness of liquid-based processing methods. researchgate.netmdpi.com For instance, this compound and aluminum have a high wetting angle (140°–160°), indicating poor wetting. frontiersin.org This poor wettability hinders the incorporation and dispersion of this compound in melts and affects the continuity of contact between the matrix and reinforcement. frontiersin.org

Agglomeration of this compound particles or graphene flakes due to strong van der Waals forces is another major challenge, making uniform dispersion difficult to achieve. researchgate.netfrontiersin.orgsemnan.ac.ir Agglomerated this compound can lead to increased porosity and reduced mechanical properties in the composite. semnan.ac.ir

Research is focused on developing effective methods to address these challenges. Solid-state processing techniques, such as powder metallurgy, have been developed to overcome the wettability issues associated with liquid-based methods. mdpi.com Surface modification of this compound or graphene, such as coating with metals, can improve wettability and dispersion. researchgate.netspringerprofessional.de For example, magnesium-coated graphene has shown significantly improved wettability and dispersion in a magnesium matrix. researchgate.net In-situ reactions during processing can also lead to the formation of interface layers, like aluminum carbide (Al₄C₃) in aluminum-graphite composites, which can improve interfacial bonding and load transfer. semnan.ac.ir

Despite these efforts, achieving homogeneous dispersion and strong interfacial bonding remains critical for realizing the full potential of this compound as a reinforcement in MMCs. researchgate.netmdpi.comfrontiersin.org

Electronic and Optoelectronic Device Research Utilizing this compound

This compound and its derivatives, particularly graphene and graphene oxide, are subjects of extensive research for their applications in electronic and optoelectronic devices due to their exceptional electrical, optical, and thermal properties. researchgate.netmdpi.comresearchgate.net

Graphene, with its high carrier mobility and linear dispersion of Dirac electrons, is considered suitable for high-frequency electronic devices and broadband optoelectronic applications. researchgate.net Its unique properties, such as high surface-to-volume ratio, superior mechanical strength, and excellent thermal and electrical conductivity, make it a promising candidate for nanoelectronic applications. researchgate.net

Research explores the use of graphene in various electronic and optoelectronic devices, including field-effect transistors (FETs), solar cells, gas sensors, photodetectors, and optical waveguides. researchgate.netmdpi.com While the absence of a bandgap in pristine graphene limits its direct use in digital transistors requiring a complete shutdown, its other properties make it excellent for analog and radio frequency applications. researchgate.net

Graphene oxide (GO) and reduced graphene oxide (rGO) have also emerged as functional materials for photonics, electronics, and optoelectronics. researchgate.net The electrical properties of rGO can be tuned by adjusting the type and concentration of doping, which has been utilized in various electronic devices. researchgate.net GO-based materials are being investigated for applications in solar energy harvesting, energy storage, medical diagnosis, image display, and optical communications. researchgate.net

In optoelectronic devices, tailoring the work function (WF) of electrodes is crucial for achieving efficient charge injection or extraction. rsc.org Research has demonstrated the ability to tune the WF of composite this compound-metal electrodes. rsc.org For instance, composite this compound-aluminum (G:Al) and this compound-nickel (G:Ni) electrodes have shown tunable work functions by varying the this compound content, allowing for the creation of electrodes with tailored properties for optoelectronic applications. rsc.org The sheet resistance and optical reflectance of these composite electrodes can also be tuned. rsc.org

The integration of two-dimensional (2D) materials like graphene into optoelectronic devices is a promising area, although challenges remain in manufacturability and reproducibility. mdpi.com Graphene plays a significant role in extending the spectral bandwidth of photodetectors due to its nearly linear absorption across the electromagnetic spectrum. mdpi.com

Field-Effect Transistors (FETs) and High-Frequency Devices (focus on device physics and materials science)

Field-Effect Transistors (FETs) are fundamental components in electronic circuits, acting as switches or amplifiers by using an electric field to control the conductivity of a semiconductor channel graphenea.com. Graphene, a single atomic layer of this compound, has emerged as a highly promising material for FETs due due to its exceptional electron mobility and two-dimensional nature acsmaterial.commpg.de. Graphene field-effect transistors (GFETs) utilize a graphene channel between the source and drain electrodes, with a gate electrode controlling the charge transport through the channel graphenea.com.

The device physics of GFETs differs from traditional silicon-based MOSFETs due to graphene's unique band structure, where electrons and holes behave as Dirac fermions with high mobility mpg.deresearchgate.net. This high carrier mobility allows for potentially much faster operation compared to silicon transistors acsmaterial.com. Research has demonstrated GFETs operating at high frequencies, with intrinsic cutoff frequencies reported above 300 GHz using wafer-scale CVD grown graphene and epitaxial graphene on SiC nih.gov. Flexible graphene transistors with a record high cut-off frequency of 39 GHz have also been demonstrated on flexible polymer substrates, showing stability against bending graphenea.com.

From a materials science perspective, the performance of GFETs is heavily influenced by the quality of the graphene, the substrate, and the gate dielectric material graphenea.commpg.degraphenea.com. High-quality CVD grown graphene and mechanically exfoliated graphene have been used to fabricate high-performance devices nih.govgraphenea.com. Insulating layers, such as thin alumina or this compound oxide, are used as gate dielectrics to control the channel conductivity graphenea.comacs.org. The integration of graphene on various substrates, including Si/SiO₂, silicon carbide, and flexible polymers, is a key area of research graphenea.comacsmaterial.comgraphenea.com.

Research is also exploring the use of multilayer graphene (thin this compound) in FET structures, investigating the effect of stacking order on device performance mpg.de. Functionalization of graphene surfaces can further tune the electronic properties for specific applications mdpi.com.

Sensor Technologies: Gas Sensors, Biosensors based on Functionalized this compound

This compound-based materials, particularly graphene and graphene oxide, are highly attractive for sensor applications due to their high surface-area-to-volume ratio, excellent electrical conductivity, and the ability to be functionalized researchgate.netbiointerfaceresearch.com. Functionalization allows for selective binding of target molecules, enhancing sensor specificity and sensitivity mdpi.comacs.org.

Gas Sensors: Graphene and functionalized graphene have shown significant potential for detecting various gases. The adsorption of gas molecules on the surface of graphene can alter its electrical conductivity, forming the basis of chemiresistive gas sensors biointerfaceresearch.comacs.org. Research has focused on improving both sensitivity and selectivity through surface modification. For instance, functionalized reduced graphene oxide (rGO) sensors have demonstrated high sensitivity and selectivity to gases like ammonia (B1221849) (NH₃) and nitrogen dioxide (NO₂) acs.orgresearchgate.netmdpi.com. Functionalization with materials like metallic nanoparticles (Ag, Au, Pt), metal oxides, organic molecules (e.g., phthalocyanines), and conducting polymers has been explored to enhance sensing performance mdpi.com.

Some research findings on functionalized graphene gas sensors include:

Ag-NPs/rGO sensors exhibiting a sensitivity of 6.52%/ppm for NH₃ detection with fast response/recovery times mdpi.com.

Cu-phthalocyanine/rGO sensors showing 15 times higher response to NH₃ compared to other gases like CO₂, CH₄, H₂, and CO mdpi.com.

Sulfur-doped graphene demonstrating high selectivity for NO₂ detection researchgate.net.

Biosensors: The high surface area, electrical properties, and biocompatibility of graphene-based materials make them suitable for biosensing applications graphenea.commdpi.commdpi.com. GFETs are particularly promising as biosensors because the binding of biomolecules to the functionalized graphene channel directly affects the electrical signal, offering high sensitivity graphenea.commdpi.com. Graphene surfaces can be functionalized with bioreceptors like amino acids, antibodies, or enzymes to selectively detect specific biomolecules such as glucose, cytochrome c, hemoglobin, cholesterol, or hydrogen peroxide graphenea.com.

Research in biosensing includes using graphene-based electrochemical sensors for detecting biomolecules like ascorbic acid, uric acid, and dopamine (B1211576) biointerfaceresearch.com. Chemically modified graphene oxide on this compound electrodes has been used to detect DNA base pairs biointerfaceresearch.com. Functionalized bulk nanocrystalline this compound FETs have shown improved sensitivity for biomolecule detection, with a significant increase in the ON/OFF current ratio upon functionalization with Au nanoparticles mdpi.com.

Transparent Conductive Electrodes for Flexible Electronics

Transparent conductive electrodes (TCEs) are essential components in optoelectronic devices such as displays, touch panels, solar cells, and LEDs mdpi.comacs.org. Traditional TCEs often use indium tin oxide (ITO), which is brittle and expensive mdpi.comresearchgate.netshs-conferences.org. Graphene, with its excellent electrical conductivity, high optical transparency, mechanical flexibility, and chemical stability, is considered a promising alternative for flexible and wearable electronics mdpi.comresearchgate.netshs-conferences.org.

Graphene-based TCEs can be fabricated using various methods, including chemical vapor deposition (CVD) and solution-based processes mdpi.comacs.orgresearchgate.net. CVD-grown graphene films can achieve low sheet resistance (as low as 8 Ω/sq) and high optical transmittance (94% at 550 nm), outperforming traditional ITO in some aspects researchgate.net. Solution-processed methods offer advantages in terms of mild operation conditions, high-throughput, and the ability to micropattern conductive nanomaterials acs.org.

Research focuses on optimizing the balance between transparency and conductivity in graphene-based TCEs acs.org. Hybrid structures combining graphene with other materials like carbon nanotubes or metal nanowires are also being investigated to further enhance performance mdpi.com6gflagship.com. The mechanical flexibility and stretchability of graphene-based TCEs are crucial for their application in wearable and flexible electronic devices mdpi.comresearchgate.netshs-conferences.org.

Thermal Management Research Utilizing Highly Oriented Pyrolytic this compound (HOPG) and Composites

Effective thermal management is critical for the reliable operation and performance of electronic devices, especially as power density increases boydcorp.comaip.org. This compound, particularly Highly Oriented Pyrolytic this compound (HOPG) and this compound-based composites, are valuable materials for thermal management applications due to their exceptional thermal conductivity, especially in-plane boydcorp.comaip.orgresearchgate.net.

Advanced Heat Spreading Mechanisms in this compound-Based Heat Sinks

This compound's anisotropic thermal conductivity, with very high conductivity in the basal plane and significantly lower conductivity in the c-direction, makes it an excellent material for heat spreading boydcorp.comresearchgate.netresearchgate.net. Heat spreaders made from natural this compound sheets can efficiently distribute heat from localized hot spots across a larger area, facilitating heat dissipation boydcorp.comresearchgate.net. This in-plane heat spreading capability can help reduce the maximum temperature of electronic components and improve temperature uniformity boydcorp.comresearchgate.net.

In some cases, natural this compound heat spreaders can offer an alternative to conventional thermal management systems involving heat sinks and fans, particularly in space-constrained or sealed systems like smartphones and laptops boydcorp.comresearchgate.net. The layered molecular structure of this compound allows it to spread heat much more quickly in plane than through the thickness boydcorp.com.

The exceptional properties of this compound and its derivatives, such as graphene and functionalized this compound, are being harnessed for the development of next-generation electronic and sensing technologies. Their high electrical conductivity, significant surface area, and the ability to modify their surface chemistry are pivotal to their potential in these domains.

Field-Effect Transistors (FETs) and High-Frequency Devices (focus on device physics and materials science)

Field-Effect Transistors (FETs) are fundamental electronic components that control current flow through a semiconductor channel via an applied electric field graphenea.com. Graphene, a single atomic layer exfoliated from this compound, has garnered significant attention for FET applications due to its remarkable electron mobility and two-dimensional nature acsmaterial.commpg.de. Graphene field-effect transistors (GFETs) utilize a graphene channel positioned between source and drain electrodes, with a gate electrode regulating charge transport graphenea.com.

The device physics of GFETs is distinct from conventional silicon-based MOSFETs, primarily due to graphene's unique linear energy dispersion relation, leading to charge carriers that behave as massless Dirac fermions with exceptionally high mobility mpg.deresearchgate.net. This high carrier mobility facilitates potentially much faster device operation compared to traditional silicon transistors acsmaterial.com. Research has demonstrated GFETs capable of operating at high frequencies, with intrinsic cutoff frequencies exceeding 300 GHz reported for devices based on wafer-scale CVD-grown graphene and epitaxial graphene on SiC nih.gov. Furthermore, flexible graphene transistors fabricated on polymer substrates have achieved a record high cutoff frequency of 39 GHz, exhibiting stability under bending stress graphenea.com.

From a materials science perspective, the performance of GFETs is intricately linked to the quality of the graphene material, the choice of substrate, and the properties of the gate dielectric graphenea.commpg.degraphenea.com. High-quality graphene produced by methods like CVD or mechanical exfoliation is crucial for achieving high-performance devices nih.govgraphenea.com. Insulating materials such as thin alumina or this compound oxide serve as gate dielectrics to effectively modulate the channel conductivity graphenea.comacs.org. The integration of graphene onto various substrates, including Si/SiO₂, silicon carbide, and flexible polymers, remains a key area of ongoing research graphenea.comacsmaterial.comgraphenea.com. Investigations also extend to multilayer graphene (thin this compound) structures to understand the influence of stacking order on FET characteristics mpg.de. Surface functionalization of graphene is also being explored as a means to tailor electronic properties for specific device requirements mdpi.com.

Sensor Technologies: Gas Sensors, Biosensors based on Functionalized this compound

This compound-based materials, particularly graphene and graphene oxide, are highly promising for sensing applications owing to their high surface-area-to-volume ratio, excellent electrical conductivity, and the ease with which their surfaces can be functionalized researchgate.netbiointerfaceresearch.com. Functionalization enables selective interactions with target molecules, thereby enhancing the specificity and sensitivity of the sensors mdpi.comacs.org.

Gas Sensors: Graphene and its functionalized forms have shown considerable potential for detecting a variety of gases. The adsorption of gas molecules onto the graphene surface induces changes in its electrical conductivity, forming the basis of chemiresistive gas sensors biointerfaceresearch.comacs.org. Research efforts are focused on improving both the sensitivity and selectivity of these sensors through surface modifications. For example, functionalized reduced graphene oxide (rGO) sensors have demonstrated high sensitivity and selectivity towards gases such as ammonia (NH₃) and nitrogen dioxide (NO₂) acs.orgresearchgate.netmdpi.com. Functionalization strategies involve incorporating materials like metallic nanoparticles (e.g., Ag, Au, Pt), metal oxides, organic molecules (e.g., phthalocyanines), and conducting polymers to boost sensing performance mdpi.com.

Key research findings in functionalized graphene gas sensors include:

Ag-NPs/rGO sensors demonstrating a sensitivity of 6.52%/ppm for NH₃ detection, coupled with rapid response and recovery times. mdpi.com

Cu-phthalocyanine/rGO sensors exhibiting a response to NH₃ that is 15 times greater than their response to other gases like CO₂, CH₄, H₂, and CO. mdpi.com

Sulfur-doped graphene showing high selectivity for the detection of NO₂. researchgate.net

Biosensors: The high surface area, favorable electrical properties, and biocompatibility of graphene-based materials make them well-suited for biosensing applications graphenea.commdpi.commdpi.com. GFETs are particularly attractive as biosensing platforms because the binding of biomolecules to the functionalized graphene channel directly influences the electrical signal, leading to high sensitivity graphenea.commdpi.com. Functionalization of graphene surfaces with bioreceptors such as amino acids, antibodies, or enzymes allows for the selective detection of specific biomolecules, including glucose, cytochrome c, hemoglobin, cholesterol, or hydrogen peroxide graphenea.com.

Research in biosensing includes the development of graphene-based electrochemical sensors for the detection of biomolecules like ascorbic acid, uric acid, and dopamine biointerfaceresearch.com. Chemically modified graphene oxide integrated with this compound electrodes has been utilized for the detection of DNA base pairs biointerfaceresearch.com. Functionalized field-effect transistors based on bulk nanocrystalline this compound have demonstrated improved sensitivity for biomolecule detection, showing a significant increase in the ON/OFF current ratio after functionalization with Au nanoparticles mdpi.com.

Transparent Conductive Electrodes for Flexible Electronics

Transparent conductive electrodes (TCEs) are critical components in a wide array of optoelectronic devices, including displays, touch panels, solar cells, and LEDs mdpi.comacs.org. Conventionally, TCEs have relied on materials like indium tin oxide (ITO), which suffers from brittleness and high cost mdpi.comresearchgate.netshs-conferences.org. Graphene, possessing excellent electrical conductivity, high optical transparency, mechanical flexibility, and chemical stability, is considered a promising alternative for applications in flexible and wearable electronics mdpi.comresearchgate.netshs-conferences.org.

Graphene-based TCEs can be fabricated using various techniques, such as chemical vapor deposition (CVD) and solution-based processing methods mdpi.comacs.orgresearchgate.net. CVD-grown graphene films can achieve low sheet resistance (as low as 8 Ω/sq) and high optical transmittance (94% at 550 nm), surpassing the performance of traditional ITO in certain aspects researchgate.net. Solution-processed methods offer advantages including milder operating conditions, high throughput, and the capability for micropatterning conductive nanomaterials acs.org.

Research efforts are focused on optimizing the inherent trade-off between transparency and conductivity in graphene-based TCEs acs.org. Hybrid structures incorporating graphene with other conductive nanomaterials like carbon nanotubes or metal nanowires are also being explored to further enhance performance mdpi.com6gflagship.com. The intrinsic mechanical flexibility and stretchability of graphene-based TCEs are essential attributes for their successful integration into wearable and flexible electronic devices mdpi.comresearchgate.netshs-conferences.org.

Thermal Management Research Utilizing Highly Oriented Pyrolytic this compound (HOPG) and Composites

Effective thermal management is paramount for ensuring the reliable operation and optimal performance of electronic devices, particularly with the increasing trend of higher power densities boydcorp.comaip.org. This compound, especially Highly Oriented Pyrolytic this compound (HOPG) and composites incorporating this compound, are valuable materials for thermal management applications due to their exceptional thermal conductivity, which is significantly higher in the in-plane direction boydcorp.comaip.orgresearchgate.net.

Advanced Heat Spreading Mechanisms in this compound-Based Heat Sinks

In certain scenarios, natural this compound heat spreaders can serve as an alternative to conventional thermal management solutions involving heat sinks and fans, particularly in applications with limited space or in sealed electronic devices such as smartphones and laptops boydcorp.comresearchgate.net. The layered structure of this compound facilitates significantly faster heat transport within the layers compared to through the thickness boydcorp.com.

Interface Thermal Resistance Management in Multilayer Structures

Interface thermal resistance, also known as thermal boundary resistance, is a critical factor influencing heat transfer efficiency across interfaces between different materials in multilayer assemblies, such as those found in electronic packaging and thermal management systems aip.orgresearchgate.netrsc.org. This resistance impedes the efficient flow of heat and can lead to undesirable temperature increases.

In multilayer this compound structures, the relatively weak interlayer van der Waals forces contribute to lower thermal conductivity in the through-plane direction aip.org. Studies on multilayer graphene structures have revealed that interfacial thermal resistance is dependent on the number of layers, decreasing as the layer count increases and approaching a limiting value for a larger number of layers researchgate.net. Molecular dynamics simulations are a key tool used to investigate the cross-plane thermal conductivity and interfacial thermal resistance in these structures researchgate.net.

Research has also investigated the interfacial thermal resistance between annealed pyrolytic this compound (APG) and other materials like copper, which is relevant for heat sink and thermal interface applications rsc.org. The surface morphology and the actual contact area at the interface play a significant role in determining the thermal resistance rsc.org. Studies suggest that improved surface conformity leads to increased contact area and reduced interfacial thermal resistance, thereby enhancing heat flow efficiency rsc.org. The interactions between layers in multilayer stacks also influence the propagation of phonons, which are the primary heat carriers, thus affecting heat transfer rsc.org.

Manipulating interlayer interactions, such as by twisting adjacent layers in van der Waals materials like this compound, is an emerging research area for controlling heat flow pku.edu.cn. Studies on twisted this compound interfaces have shown that thermal conductance can vary significantly with the relative rotation angle between layers, highlighting the potential for "twist-enabled" thermal management strategies pku.edu.cn.

Sustainability and Environmental Research Pertaining to Graphite

Life Cycle Assessment (LCA) Methodologies for Graphite (B72142) Production and Application

Life Cycle Assessment (LCA) is a robust methodology used to quantify the environmental impacts of a product or service across its entire life cycle, from raw material extraction to end-of-life disposal. miningmagazine.comacs.org For this compound, particularly battery-grade this compound, LCA studies are crucial for understanding the environmental hotspots in its production and application.

Studies have shown that the production of battery materials, including this compound, is a major contributor to the greenhouse gas (GHG) emissions of LIBs for automotive applications. researchgate.net Energy-intensive processes, especially in regions relying on fossil fuels for electricity generation, significantly impact the global warming potential (GWP) of this compound production. researchgate.netgoodelectronics.orgminviro.com For instance, producing 1000 kg of natural this compound anode material has been estimated to have a GWP of approximately 9616 kg CO2 equivalent (CO2eq). researchgate.net The uncertainty analysis for this figure indicates a 95% confidence interval between 9297 and 9940 kg CO2eq. researchgate.net

Previous LCA studies on this compound production have sometimes underestimated the true climate change impact due to factors like poor data quality, conservative energy contribution estimates, omission of upstream Scope 3 emissions, and non-regionalized data. miningmagazine.comminviro.com More recent assessments, utilizing updated and higher-quality data, suggest that the actual climate change impact of producing battery-grade this compound could be up to ten times higher than previously reported, depending on energy and material inputs. miningmagazine.comminviro.com For example, calculated GWP values for producing 1 kg of anode-grade this compound in regions heavily reliant on coal-based electricity can be significantly higher compared to commercial database values. miningmagazine.comgoodelectronics.org

The choice of energy source for production facilities plays a critical role in the environmental footprint. Shifting this compound production to regions with dominant renewable energy sources can substantially reduce the GWP, particularly for synthetic this compound production, which is generally more energy-intensive than natural this compound processing. miningmagazine.comgoodelectronics.org One company's planned all-electric facilities, powered by renewable energy and utilizing clean processing technologies, are projected to produce coated spherical purified this compound (CSPG) with a GWP of 1.23 kg CO2eq per kg, which is up to 11 times smaller than benchmarked production. nmg.com

LCAs also highlight the environmental burden associated with the purification of natural this compound, which often requires significant quantities of chemicals like sodium hydroxide (B78521) and hydrofluoric acid. goodelectronics.orgoeko.de The disposal of waste generated during these processes also needs careful consideration. fbicrc.com.au

Data from LCA studies on this compound production:

This compound TypeProduction Location/MethodEstimated GWP (kg CO2eq per kg this compound)NotesSource
Natural this compoundChina (average processing)~5.315 (per tonne, so ~5.315 per kg)Cradle-to-implementation, heavy reliance on non-renewable energy. fbicrc.com.au
Natural this compoundEcoinvent v3.1 prediction1-2Per tonne (so 0.001-0.002 per kg) - likely an old/underestimated figure fbicrc.com.au
Synthetic this compoundConventional (fossil fuel)~4.9Based on GREET model. fbicrc.com.au
Synthetic this compoundConventional~4.4Predicted CO2 emissions. fbicrc.com.au
Natural this compoundVertically integrated (China, 2019)9.616 (per 1000 kg, so 9.616 per kg)For automotive battery application. researchgate.net
CSPG (Natural)Planned all-electric (renewable energy)1.23Up to 11 times smaller than benchmarked production. nmg.com
Synthetic this compoundInnovative process1.9Potential >90% reduction vs. conventional fossil-based production. vianode.com

LCA is a critical tool for identifying opportunities to mitigate environmental impacts throughout the this compound value chain and for informing the development of sustainable production routes. miningmagazine.com

Green Synthesis Routes for this compound and Its Derivatives

Developing green synthesis routes for this compound and its derivatives, such as graphene, is an active area of research aimed at reducing the environmental footprint associated with traditional production methods. Conventional synthetic this compound production, like the Acheson process, requires extremely high temperatures (up to 3000 °C) and prolonged processing times, leading to high energy consumption and greenhouse gas emissions. bioengineer.orgtamu.eduacs.org Natural this compound production also involves energy-intensive mining and purification steps. researchgate.netgoodelectronics.org

Green synthesis approaches explore alternative feedstocks and lower-energy conversion methods. One promising route involves utilizing biomass or waste carbon precursors instead of petroleum coke, the common feedstock for synthetic this compound. bioengineer.orgtamu.eduacs.orguchicago.eduforskningsradet.no Researchers are developing methods to produce this compound from charred plant material, offering a potentially infinite and sustainable source with a significantly smaller environmental impact and lower fossil fuel demand compared to traditional methods. uchicago.edu This approach can convert biochar, a plant-based material often discarded, into this compound. uchicago.edu

Another area of innovation is the development of lower-temperature graphitization techniques. forskningsradet.no New catalytic graphitization technologies are being explored to convert petroleum coke into synthetic this compound at significantly lower temperatures and reduced processing times compared to the Acheson process. bioengineer.orgtamu.edu For example, a novel electrochemical graphitization method operates at around 800 °C for a few hours, a significant reduction from the typical 3000 °C for several days in the Acheson process. acs.org A prospective LCA on this electrochemical method suggests it could be drastically better environmentally than the Acheson process at a commercial scale. acs.orgacs.org

For graphene, a derivative of this compound, green synthesis techniques are also being investigated. These methods often involve the reduction of this compound oxide using eco-friendly reagents and solvents, sometimes at room temperature in aqueous mediums. mdpi.comrsisinternational.org Examples include using plant extracts, microorganisms, or simple chemicals like NaOH or KOH as reducing agents. mdpi.comrsisinternational.orgresearchgate.net While traditional methods for graphene synthesis, such as chemical vapor deposition or micromechanical exfoliation, can have limitations in production yield and time, green synthesis routes offer cost-effective and environmentally friendly alternatives. rsisinternational.orgmdpi.com

Research on green synthesis routes for this compound and its derivatives aims to reduce reliance on fossil fuels, lower energy consumption, minimize hazardous chemical use, and utilize waste materials, contributing to a more sustainable production lifecycle. uchicago.eduforskningsradet.nomdpi.comrsisinternational.org

Recycling and End-of-Life Management Strategies for this compound-Containing Materials

Effective recycling and end-of-life management strategies are essential for minimizing the environmental impact of this compound-containing materials, particularly spent lithium-ion batteries. This compound is a significant component of LIB anodes, typically accounting for around 5-15% of the battery's cost and approximately 20% of its mass, or about 70 kilograms per electric vehicle battery pack. vianode.commdpi.comfortum.com With the projected increase in end-of-life batteries in the coming years, driven by the growth of EVs and portable electronics, the need for robust recycling processes is becoming increasingly critical. mdpi.comdiva-portal.org

While historically the focus of battery recycling has been on recovering valuable cathode metals, the escalating prices of battery-grade this compound and growing environmental concerns are highlighting the importance of this compound recycling. mdpi.com Improper handling of this compound waste can increase the carbon footprint and costs for battery recyclers. diva-portal.org

Several approaches are being explored for recovering this compound from spent LIBs, including mechanical, hydrometallurgical, and pyrometallurgical processes. mdpi.comresearchgate.net Mechanical methods often involve crushing and sieving to separate components based on size, followed by techniques like eddy current separation, electrostatic separation, or pneumatic separation to further isolate materials. mdpi.com Hydrometallurgical processes commonly utilize leaching with acid, alkali, or water to remove impurities and recover purified this compound. mdpi.com Heat treatment, or pyrometallurgy (also known as graphitization in this context), can be used to remove impurities and restore the crystal structure of recovered this compound. mdpi.com Froth flotation is another technique being applied to separate this compound from the "black mass" (the fine-grained material from mechanical treatment). mdpi.com

Recycling processes aim to recover this compound with high purity, ideally exceeding 99.95% for battery-grade applications. fbicrc.com.au While laboratory-scale studies have demonstrated the potential for recovering high-purity this compound, scaling these processes to an industrial level while maintaining quality and economic feasibility remains a challenge. diva-portal.org The costs associated with this compound recycling are influenced by factors such as the type of this compound waste (manufacturing scrap or end-of-life batteries) and specific process requirements. diva-portal.org

Despite the challenges, recycling offers a significant opportunity to reduce dependence on virgin this compound materials, lower carbon emissions, and build more sustainable supply chains. fortum.com Some research indicates that combined hydrometallurgical and pyrometallurgical processes can yield environmentally preferable results in this compound recycling. researchgate.net Recovered this compound can potentially be reused in various applications, including as anode material in new batteries, though achieving the same electrochemical performance as virgin battery-grade this compound can require further optimization. mdpi.commdpi.com Research is also exploring the upcycling of end-of-life this compound into graphene. diva-portal.org

Collaboration between battery recyclers and material companies is crucial for developing and optimizing recycled this compound for use in commercial battery production. fortum.com Initiatives are underway to secure supplies of high-quality recycled this compound concentrate and evaluate its performance in advanced battery components. fortum.com

Environmental Impact of this compound Mining and Processing: Mitigation Research

This compound mining and processing activities can have several environmental impacts, and research is focused on developing mitigation strategies to minimize these effects.

Mining Impacts:

Landscape Alteration: Open pit mining, while often preferred for its lower cost compared to underground operations, can lead to significant landscape scarring. oeko.de

Waste Generation: Mining produces large amounts of waste rock and tailings. oeko.de Tailings, depending on their composition, can pose pollution risks, although research is exploring their potential use in other applications like concrete. oeko.de

Dust Emissions: Mining and processing operations generate dust, which can have environmental and health implications. goodelectronics.orgoeko.de

Acid Mine Drainage: The presence of sulfide (B99878) minerals like pyrite (B73398) and pyrrhotite (B1172379) in this compound deposits can lead to acid mine drainage when exposed to water and air, potentially causing serious environmental damage to surrounding water bodies. oeko.de

Water Usage and Contamination: this compound mining requires significant water, and there is a risk of contaminating local water sources with pollutants from the mine. carbonatik.com

Processing Impacts:

Energy Consumption and Emissions: The processing of mined this compound to achieve the required purity for battery applications is energy-intensive, contributing to greenhouse gas emissions, especially when relying on fossil fuel-based electricity. researchgate.netgoodelectronics.orgfbicrc.com.au

Chemical Usage and Waste: Purification processes, particularly for battery-grade natural this compound, often involve the use of strong acids like hydrofluoric, hydrochloric, and sulfuric acids, which can be harmful if released into the environment. goodelectronics.orgoeko.de Waste generated from these chemical treatments requires careful management. fbicrc.com.au

Mitigation Research:

Research and industry efforts are focused on mitigating these environmental impacts:

Water Management: Effective water treatment and recycling systems are critical in this compound mining to ensure efficient water use, minimize pollutant discharge, and maintain regulatory compliance. carbonatik.com Techniques include sedimentation, filtration, and biological treatment. carbonatik.com

Renewable Energy Adoption: Utilizing low-carbon or renewable energy sources (solar, wind, hydro) in mining and processing operations is a key strategy to reduce the carbon footprint, particularly in energy-intensive purification and synthetic this compound production. miningmagazine.comfbicrc.com.au

Process Optimization: Research is exploring new production routes and optimizing existing processes to minimize waste generation and improve resource efficiency. miningmagazine.comforskningsradet.no This includes developing lower-temperature graphitization methods for synthetic this compound. forskningsradet.no

Waste Valorization: Investigating the potential for utilizing mining waste, such as tailings, in other applications can help reduce the volume of waste requiring disposal. oeko.de

Stricter Environmental Regulations and Compliance: Implementing and enforcing stringent environmental regulations are crucial for minimizing the risks of pollution and ensuring responsible mining and processing practices. oeko.de

Supply Chain Transparency: Increased transparency in the this compound supply chain allows for better assessment and management of environmental and social risks associated with sourcing and production. nmg.com

By implementing these mitigation strategies, the environmental footprint of this compound mining and processing can be significantly reduced, contributing to a more sustainable supply of this critical material.

Emerging Research Frontiers and Future Outlook in Graphite Science

Integration of Graphite (B72142) with Other Two-Dimensional (2D) Materials for Heterostructures

The ability to isolate single layers of this compound, known as graphene, has opened up possibilities for creating van der Waals heterostructures by stacking different 2D materials. researchgate.netquantumzeitgeist.commdpi.com These layered structures, held together by weak van der Waals forces, allow for the design of materials with tailored electronic, optical, and mechanical properties that surpass those of individual components. researchgate.netmdpi.com

Research in this area involves combining graphene with other 2D materials such as hexagonal boron nitride (h-BN), transition metal dichalcogenides (TMDs like MoS₂, WS₂, WSe₂), and black phosphorus. researchgate.netmdpi.com For example, h-BN is often used as an insulating layer or substrate due to its similar lattice structure to this compound and its large bandgap, providing an atomically smooth surface free of dangling bonds. wikipedia.orgarxiv.org Stacking graphene with TMDs can lead to the creation of devices like tunneling transistors and photodetectors with enhanced performance. quantumzeitgeist.comarxiv.org These heterostructures offer unprecedented flexibility in tuning electronic properties and exploring novel 2D physics. arxiv.org

Quantum Technologies Leveraging this compound's Electronic Properties (e.g., topological phases research)

This compound and graphene exhibit fascinating electronic properties that are being explored for quantum technologies. This includes research into topological phases of matter, which are states of matter with unique properties protected by topology, making them robust against defects and disturbances. lsu.edufsu.eduthegraphenecouncil.org

Recent discoveries in multilayer graphene systems, including rhombohedral this compound, have revealed the presence of exotic states of matter with unusual electrical properties at very low temperatures. fsu.eduarxiv.org For instance, researchers have observed quantum anomalous Hall states in five-layer graphene structures sandwiched between boron nitride sheets, where electric current flows along the edges with zero resistance even without a magnetic field. fsu.edu Both integer and fractional quantum anomalous Hall states have been found, indicating strongly correlated electron behavior. fsu.edu The study of these topological phases, such as the fractional quantum Hall effect, is crucial for developing topological quantum computers, which are expected to be more resistant to errors than conventional quantum computers. thegraphenecouncil.org

Furthermore, researchers are investigating ways to manipulate electronic properties at the atomic scale by introducing subtle disruptions or defects in graphene, which can create trapped electron states known as Bound States in the Continuum (BICs). lsu.edu This breakthrough challenges traditional methods that require highly symmetrical materials and opens up possibilities for broader applications in quantum technologies, superconductors, and topological materials. lsu.edu

Advanced Manufacturing Techniques for Complex this compound Architectures

Developing advanced manufacturing techniques is essential for realizing the potential of this compound and graphene in various applications, particularly for creating complex, three-dimensional architectures. Traditional methods are often limited by the intrinsic brittleness and high processing temperatures of this compound. researchgate.netarxiv.org

Additive manufacturing, such as 3D printing techniques like direct ink writing (DIW), is emerging as a promising approach for fabricating complex this compound structures with tunable geometry and directionality at room temperature. researchgate.netarxiv.org This involves developing specialized colloidal inks from this compound powders that can be extruded layer by layer to build intricate 3D shapes. researchgate.netarxiv.org The design of viscoelastic inks with specific rheological properties is key to achieving high-resolution printing. arxiv.org

Research in this area has demonstrated the ability to create complex graphitic architectures, including those with curvatures and varying sizes, which are difficult to manufacture using conventional molding methods. researchgate.net The resulting structures can possess excellent electrical and thermal conductivity and can be used directly after printing without further high-temperature processing like sintering. researchgate.netarxiv.org Additive manufacturing of graphene-based materials, such as graphene aerogels with complex micro-architectures, is also being explored to enhance properties like mechanical strength. rsc.org

Challenges and Opportunities in Scalable Production of High-Quality this compound Materials

The increasing demand for this compound, especially in rapidly growing industries like electric vehicles where it is a critical component in lithium-ion batteries, highlights the need for scalable production of high-quality this compound materials. ceylonthis compound.comdiva-portal.org However, achieving industrial-scale production presents several challenges. frontiersin.orgazonano.comkindle-tech.comresearchgate.net

One major challenge is maintaining consistent quality, uniformity, and reproducibility of this compound flakes or graphene, as defects can significantly impact their properties. frontiersin.orgazonano.com Different synthesis methods exist, including top-down approaches like this compound intercalation and electrochemical exfoliation, and bottom-up approaches like chemical vapor deposition (CVD). frontiersin.org While CVD is considered one of the most promising methods for mass-producing high-quality, large-area graphene, challenges remain in transfer processes and contamination control. kindle-tech.com

For natural this compound, challenges in exploration include assessing resources and ensuring economic sustainability, as the quality and purity of deposits vary. ceylonthis compound.com Impurities negatively impact the quality of the final product. ceylonthis compound.com

Despite these challenges, the growing market for this compound and graphene in various industries presents significant opportunities. ceylonthis compound.comazonano.com The increasing demand in the electric vehicle sector and the versatility of this compound and graphene in applications ranging from energy storage to composites and coatings are driving innovation in production methods and supply chains. ceylonthis compound.comdiva-portal.org

Multidisciplinary Research Synergies for Next-Generation this compound Applications

Advancing the applications of this compound and its derivatives requires a multidisciplinary approach, combining expertise from physics, chemistry, materials science, engineering, and other relevant fields. lsu.eduresearchgate.net Synergies between different research areas are crucial for unlocking the full potential of these materials.

For instance, the development of quantum technologies leveraging this compound's electronic properties often involves collaboration between condensed matter physicists, theoretical physicists, and materials scientists. lsu.edu Similarly, the integration of this compound and other 2D materials for heterostructures requires expertise in material synthesis, characterization, and device physics. researchgate.netmdpi.com

Research into advanced manufacturing techniques for complex this compound architectures benefits from the synergy between materials science and mechanical engineering. researchgate.netarxiv.org Furthermore, exploring novel applications in areas like energy storage and conversion, sensors, and biomedical devices necessitates collaboration between chemists, engineers, and biologists. researchgate.netmdpi.comrsc.orgbohrium.com The development of graphene-based composites for interdisciplinary applications, such as in nanogenerators and piezoelectric sensors, exemplifies these synergies. researchgate.net

Multidisciplinary research also plays a vital role in addressing the challenges of scalable production and commercialization, bringing together expertise in materials science, chemical engineering, and manufacturing. frontiersin.orgazonano.comkindle-tech.comresearchgate.net The future of this compound applications lies in fostering these collaborations to drive innovation and translate research findings into real-world technologies.

Q & A

Q. How to formulate research questions aligning this compound studies with broader sustainability goals?

  • Methodological Answer : Apply the PICOT framework:
  • P opulation: this compound-based composites
  • I ntervention: Green synthesis methods (e.g., biomass-derived precursors)
  • C omparison: Traditional petroleum-based synthesis
  • O utcome: Lifecycle analysis (LCA) of carbon footprint
  • T ime: 5-year scalability assessment
    Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.